2-Methyl-3-phenylquinoline
Description
Structure
3D Structure
Properties
CAS No. |
1721-91-1 |
|---|---|
Molecular Formula |
C16H13N |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-methyl-3-phenylquinoline |
InChI |
InChI=1S/C16H13N/c1-12-15(13-7-3-2-4-8-13)11-14-9-5-6-10-16(14)17-12/h2-11H,1H3 |
InChI Key |
LBDODDLWQDVLIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 2 Methyl 3 Phenylquinoline and Its Analogs
Established Synthetic Approaches
The synthesis of the 2-methyl-3-phenylquinoline core structure is accessible through several foundational reactions in organic chemistry. These methods often involve the condensation and cyclization of substituted anilines and carbonyl compounds.
Friedländer Annulation and its Adaptations
The Friedländer synthesis is a straightforward and widely utilized method for constructing quinoline (B57606) derivatives. wikipedia.org The reaction typically involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would involve the reaction of a 2-aminobenzophenone (B122507) derivative with acetone (B3395972) or the reaction of a 2-aminobenzaldehyde (B1207257) with phenylacetone.
The classical approach often requires high temperatures and the use of catalysts such as p-toluenesulfonic acid, iodine, or various Lewis acids. wikipedia.org Modern adaptations have focused on improving efficiency, yield, and environmental compatibility. For instance, a solvent-free approach using silica-supported phosphorus pentoxide (P₂O₅/SiO₂) at 80°C has been shown to effectively catalyze the Friedländer hetero-annulation between 2-aminoaryl ketones and carbonyl compounds, yielding polysubstituted quinolines in high yields and short reaction times. researchgate.net Another green adaptation employs a photocatalytic radical pathway using methylene (B1212753) blue under visible light to achieve the hetero-annulation. nih.gov
A notable adaptation involves the use of calcium triflate as a sustainable catalyst in a highly efficient and regioselective Friedländer synthesis of 2-methyl-3-acyl quinolines under solvent-free conditions. rsc.org This method can be part of a one-pot tandem process where the initially formed quinoline undergoes further functionalization. rsc.org
Table 1: Examples of Friedländer Annulation for Substituted Quinolines
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |
| 2-Aminobenzophenone | Dimedone | Methylene Blue, EtOH, LED | 7,7-dimethyl-10-phenyl-7,8-dihydroacridin-9(6H)-one | High | nih.gov |
| 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | P₂O₅/SiO₂, 80°C, solvent-free | Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate | 94% | researchgate.net |
| o-Acyl anilines | Carbonyl compound | Calcium triflate, solvent-free | 2-Methyl-3-acyl quinolines | High | rsc.org |
Pfitzinger Reaction Protocols
The Pfitzinger reaction provides an alternative route to quinolines, specifically yielding quinoline-4-carboxylic acids. wikipedia.org The process involves the reaction of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a strong base. researchgate.netresearchgate.net The base, typically potassium hydroxide, hydrolyzes the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then condenses with a carbonyl compound, such as a ketone, to form an imine, which subsequently cyclizes and dehydrates to the final quinoline product. wikipedia.org
To synthesize a derivative of this compound using this method, isatin would be reacted with 1-phenylpropan-2-one (phenylacetone). The expected product from this specific Pfitzinger condensation would be This compound-4-carboxylic acid . Subsequent decarboxylation would be required to obtain the parent this compound. The reaction is known to be generally efficient, though isolation can sometimes be complicated by resinous byproducts. researchgate.net
Reaction Scheme: Pfitzinger Synthesis of this compound-4-carboxylic acid
Reactants: Isatin + 1-Phenylpropan-2-one
Conditions: Strong base (e.g., KOH in ethanol)
Intermediate: Isatinic acid reacts with the ketone
Product: this compound-4-carboxylic acid
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) are highly valued for their efficiency, atom economy, and ability to construct complex molecules in a single operation. nih.govmdpi.com These strategies are particularly effective for synthesizing substituted quinoline scaffolds.
Microwave-Assisted Organic Synthesis (MAOS) has become a powerful tool for accelerating organic reactions, often leading to dramatically reduced reaction times, higher yields, and cleaner processes compared to conventional heating. chemicaljournals.comwisdomlib.org The application of microwave irradiation to the Friedländer annulation is a prime example. Under solvent-free conditions, a mixture of a 2-aminoaryl ketone and a β-ketoester can be irradiated in the presence of a catalyst, such as sulfuric acid-modified polyethylene (B3416737) glycol (PEG-OSO₃H), to produce substituted quinolines in excellent yields within minutes. nih.gov This approach combines the efficiency of a one-pot reaction with the speed of microwave heating. nih.gov In another example, indolyl-ynones can be converted to quinolines in just 30 minutes under microwave conditions, a significant improvement over conventional methods. nih.gov
Table 2: Comparison of Conventional vs. MAOS for Quinoline Synthesis
| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |
| Indolyl-ynone cyclization | N/A (new discovery) | 100 °C, 30 min, 95-99% yield | nih.gov |
| 2-Quinolinone synthesis | 4 hours | 130 °C, 10 seconds, 33-45% yield | nih.gov |
| Friedländer Annulation | Hours (refluxing) | Minutes (600W irradiation) | nih.gov |
Calcium-Catalyzed Tandem Annulation and Functionalization
Calcium-based catalysts are attractive due to their low cost, low toxicity, and sustainability. A highly efficient one-pot tandem reaction has been developed using calcium triflate (Ca(OTf)₂) as a catalyst. rsc.org This process begins with a Friedländer annulation to synthesize 2-methyl-3-acyl quinolines under solvent-free conditions. rsc.org What makes this a tandem or cascade reaction is that the in situ generated 2-methyl-3-acyl quinoline can then undergo a chemoselective Csp³–H functionalization, all within the same reaction vessel. rsc.org This allows for the direct creation of more complex and structurally diverse quinoline derivatives with high atom and step economy, avoiding the need to isolate the intermediate quinoline product. rsc.org
Reductive Cyclization Pathways
Reductive cyclization offers a distinct synthetic route to quinolines, typically starting from ortho-substituted nitroarenes. The key step is the reduction of a nitro group to an amine, which then undergoes an intramolecular cyclization with a suitably positioned functional group.
A convenient one-pot procedure for preparing analogs such as 2-methyl-3-(phenylthiomethyl)quinolines utilizes this strategy. nih.gov The synthesis starts from Morita-Baylis-Hillman adducts derived from 2-nitrobenzaldehydes. These adducts undergo a conjugate addition with a thiol, followed by a reductive cyclization using iron in acetic acid (Fe/AcOH). The iron reduces the nitro group to an amine, which then cyclizes to form the quinoline ring system. nih.gov
Another powerful method involves a tin(II) chloride (SnCl₂)-mediated reductive cyclization. researchgate.netrsc.org In a one-pot process, a 2-nitrobenzaldehyde (B1664092) can be reacted with an amine and a terminal alkyne in an A³-coupling (aldehyde-alkyne-amine) reaction. The resulting propargylamine (B41283) intermediate, which contains the nitro group, is then treated with SnCl₂. The tin compound reduces the nitro group, initiating the cyclization to afford the 2-substituted quinoline. researchgate.netrsc.org This method is notable for its operational simplicity and the formation of the quinoline in a single pot from readily available starting materials. researchgate.net
Transformation Reactions from Heterocyclic Precursors
Quinazoline-N-oxides serve as valuable intermediates in the synthesis of quinazoline (B50416) analogues and can undergo rearrangement reactions to form other heterocyclic systems, including quinolines. The synthesis of quinazoline 3-oxides can be achieved through various methods, such as the cyclization of 2-aminoacetophenone (B1585202) oxime derivatives with hydroxylamine (B1172632) hydrochloride. mdpi.com
The transformation of a quinazoline-N-oxide to a quinoline derivative typically involves a deoxygenation step. For example, the deoxygenation of 4-methyl-2-phenylquinazoline (B8505305) 3-oxide using zinc in the presence of aqueous ammonium (B1175870) chloride in tetrahydrofuran (B95107) (THF) affords 4-methyl-2-phenylquinazoline in a 71% yield. mdpi.comnih.gov This reaction represents a rearrangement where the N-oxide function is removed, leading to the corresponding quinazoline. While this specific example leads to a quinazoline, similar rearrangement and ring-transformation principles can be applied to access quinoline structures from related heterocyclic precursors.
| Precursor | Reagents | Product | Yield | Reference |
| 4-Methyl-2-phenylquinazoline 3-oxide | Zn, NH4Cl, THF | 4-Methyl-2-phenylquinazoline | 71% | mdpi.comnih.gov |
Povarov Reaction Protocols
The Povarov reaction, a formal [4+2] cycloaddition, is a well-established method for the synthesis of tetrahydroquinolines, which can then be oxidized to quinolines. mdpi.com This reaction typically involves the interaction of an aromatic imine with an electron-rich alkene.
A notable variation of this reaction is an I2-mediated formal [3+2+1] cycloaddition for the direct synthesis of substituted quinolines from methyl ketones, arylamines, and styrenes. organic-chemistry.orgnih.gov This method uniquely activates the methyl group of the methyl ketone and proceeds through a self-sequenced iodination, Kornblum oxidation, Povarov cycloaddition, and aromatization cascade. organic-chemistry.org The reaction demonstrates broad substrate compatibility, providing moderate to good yields of quinolines. organic-chemistry.org
Mechanochemical approaches to the Povarov reaction have also been developed, offering advantages such as shorter reaction times. mdpi.com For instance, an FeCl3-catalyzed mechanochemical Povarov reaction has been reported to yield cis-2,4-diphenyl-1,2,3,4-tetrahydroquinolines from styrenes. mdpi.com
The following table outlines representative Povarov-type reactions for quinoline synthesis:
| Reactants | Catalyst/Reagents | Product Type | Reference |
| Methyl ketones, Arylamines, Styrenes | I2, DMSO | Substituted quinolines | organic-chemistry.orgnih.gov |
| Aromatic imines, Electron-rich olefins | Acid catalyst | Tetrahydroquinolines | mdpi.com |
| Styrenes | FeCl3 | cis-2,4-Diphenyl-1,2,3,4-tetrahydroquinolines | mdpi.com |
Advanced Synthetic Strategies
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.netuni-muenchen.dersc.org These methods have been successfully applied to the synthesis of quinoline derivatives.
A notable example is the palladium-catalyzed aza-Wacker oxidative cyclization for the construction of 2-methylquinolines. organic-chemistry.org This reaction proceeds under mild conditions in the presence of air as the oxidant. The addition of 1,10-phenanthroline (B135089) as a ligand was found to improve the reaction yield significantly. organic-chemistry.org The proposed mechanism involves the initial coordination of palladium to the alkene and nitrogen, followed by aminopalladation, β-hydride elimination, and dehydration to form the quinoline ring. organic-chemistry.org
Iron-catalyzed reactions have also emerged as a cost-effective and environmentally benign alternative for quinoline synthesis. An iron-catalyzed oxidative cyclization of 2-amino styrenes with alcohols or methyl arenes has been developed to produce polysubstituted quinolines. nih.gov Furthermore, an iron-catalyzed synthesis of 2-vinylquinolines from 2-methylquinolines has been reported, proceeding via sp3 C-H functionalization and subsequent C-N cleavage. researchgate.net
The development of photoredox-Ni dual catalysis has enabled the cross-coupling of tertiary organoboron reagents with aryl halides, a challenging transformation for the construction of quaternary centers. nih.gov This strategy highlights the continuous innovation in transition-metal catalysis for accessing complex molecular architectures.
The following table provides an overview of transition-metal-catalyzed reactions for the synthesis of quinoline derivatives:
| Reaction Type | Catalyst/Reagents | Substrates | Product | Reference |
| Aza-Wacker Oxidative Cyclization | Pd(OAc)2, 1,10-phenanthroline, Air | Aniline (B41778) derivatives | 2-Methylquinolines | organic-chemistry.org |
| Oxidative Cyclization | Iron catalyst, di-t-butyl peroxide | 2-Amino styrenes, Alcohols/Methyl arenes | Polysubstituted quinolines | nih.gov |
| C-H Functionalization/C-N Cleavage | FeCl3 | 2-Methylquinolines | 2-Vinylquinolines | researchgate.net |
Palladium-Catalyzed Approaches
Palladium-catalyzed reactions offer a versatile and efficient means of synthesizing substituted quinolines. One notable method is the aza-Wacker oxidative cyclization. organic-chemistry.org This approach allows for the construction of 2-methylquinolines from aniline derivatives under mild conditions, utilizing air as the oxidant. organic-chemistry.org The reaction proceeds through the coordination of palladium to an alkene and a nitrogen atom, followed by aminopalladation, β-hydride elimination, and dehydration to form the quinoline ring system. organic-chemistry.org The use of ligands such as 1,10-phenanthroline can significantly improve the reaction yield. organic-chemistry.org
Another powerful palladium-catalyzed method is the Suzuki cross-coupling reaction. This reaction has been successfully employed in the decarbonylative cross-coupling of heterocyclic carboxylic acids with arylboronic acids, providing a direct route to heterobiaryl products, including phenyl-substituted quinolines. organic-chemistry.org This method is advantageous due to the wide availability of the starting materials. organic-chemistry.org Furthermore, palladium catalysis is instrumental in the synthesis of 2-alkoxyquinolines from 1,3-butadiynamides and primary alcohols, proceeding through a cascade reaction that assembles the quinoline core in a single step. mdpi.com
| Catalyst/Reagent | Reactants | Product | Key Features |
| Pd(OAc)₂ / 1,10-phenanthroline | Aniline derivatives, Air | 2-Methylquinolines | Aza-Wacker oxidative cyclization, Mild conditions. organic-chemistry.org |
| Palladium catalyst | Heterocyclic carboxylic acids, Arylboronic acids | Heterobiaryl products (including phenyl-substituted quinolines) | Decarbonylative Suzuki cross-coupling. organic-chemistry.org |
| XantPhosPdCl₂ | N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides, Primary alcohols | 4-Alkenyl 2-alkoxyquinolines | Cascade reaction, de novo quinoline core assembly. mdpi.com |
| PdCl₂[P(o-tol)₃]₂ | Bromovindoline, Alkenes | C-15-substituted vindoline (B23647) analogs | Heck cross-coupling. nih.gov |
Rhodium-Catalyzed Regioselective Functionalization
Rhodium catalysts have emerged as highly effective for the regioselective functionalization of quinolines through C-H bond activation. mdpi.comnih.gov This allows for the direct introduction of functional groups at specific positions on the quinoline ring, a process that is often challenging to achieve through classical methods. nih.gov For instance, rhodium(III)-catalyzed regioselective alkylation of quinoline N-oxides at the C-8 position has been reported, using olefins as the alkylating agent. researchgate.net The N-oxide group acts as a traceless directing group, guiding the functionalization to the desired position. researchgate.net
Rhodium catalysts are also employed in the hydroboration of quinolines. uni-regensburg.deacs.org Depending on the ligand used, this can lead to either 1,2- or 1,4-dihydroquinolines, which can be further functionalized. acs.org A one-pot, site- and stereoselective borylative reduction of quinolines to C4-borylated tetrahydroquinolines has been achieved using a cationic rhodium precatalyst with a phosphine (B1218219) ligand. acs.org
Chemoselective Functionalization Strategies
Chemoselective functionalization allows for the modification of one functional group in the presence of others, a crucial aspect in the synthesis of complex molecules. In the context of quinoline synthesis, metal-free approaches have been developed that leverage the inherent reactivity of the starting materials. One such strategy involves the reaction of 2-styrylanilines with 2-methylbenzothiazoles or 2-methylquinolines. nih.gov This method proceeds via a C(sp³)–H bond functionalization and a tandem cyclization, offering a mild and environmentally friendly route to functionalized quinolines without the need for transition metals. nih.gov
Another metal-free approach utilizes triflic anhydride (B1165640) and pyridine (B92270) to activate amides, which then react with alkynes to form functionalized quinolines. nih.gov This method is notable for its high productivity, regioselectivity, and broad substrate tolerance. nih.gov
Exploiting Free Radical Duality in Quinoline Synthesis
A novel and innovative approach to quinoline synthesis involves harnessing the dual electrophilic and nucleophilic nature of free radicals. organic-chemistry.orgacs.orgacs.org By carefully selecting the reaction conditions, specifically the type of base used, the reactivity of a photocatalytically generated imine radical can be controlled to produce different quinoline isomers from a single starting material. organic-chemistry.orgacs.orgacs.org
In the presence of an organic base, the imine radical acts as an electrophile, leading to the formation of 2,3-disubstituted quinolines. organic-chemistry.orgchemrxiv.orgchemrxiv.org Conversely, with an inorganic base, the radical exhibits nucleophilic character, resulting in 3,4-disubstituted quinolines via a novel rearrangement. organic-chemistry.orgchemrxiv.orgchemrxiv.org This method is considered a green and efficient strategy for the divergent synthesis of polysubstituted quinolines. acs.orgacs.org Mechanistic studies, including DFT calculations, have supported the hypothesis that the electrophilic/nucleophilic bias of the free radical can be modulated by the reaction environment. organic-chemistry.org
| Base | Radical Character | Product |
| Organic Base | Electrophilic | 2,3-disubstituted quinolines organic-chemistry.orgchemrxiv.orgchemrxiv.org |
| Inorganic Base | Nucleophilic | 3,4-disubstituted quinolines organic-chemistry.orgchemrxiv.orgchemrxiv.org |
Acid-Amine Cross-Coupling Reactions
Acid-amine cross-coupling reactions represent a fundamental transformation in organic synthesis. The Combes synthesis of quinoline is a classic example, involving the reaction of an aromatic amine with a 1,3-diketone in the presence of a strong acid like concentrated sulfuric acid. youtube.com The mechanism involves the formation of a Schiff base intermediate, followed by an acid-catalyzed cyclization and dehydration to yield the quinoline ring. youtube.com
Innovations in Synthetic Methodologies
The development of more sustainable and efficient synthetic methods is a continuous effort in chemical research. Solvent-free mechanochemical synthesis represents a significant advancement in this area.
Solvent-Free Mechanochemical Synthesis
Mechanochemistry, specifically ball-milling, offers a green and efficient alternative to traditional solvent-based synthesis. bohrium.com This technique involves the grinding of solid reactants together, often with a catalytic amount of a reagent, to initiate a chemical reaction. bohrium.com It has been successfully applied to the synthesis of various organic compounds, including N-substituted amines and polyaromatic hydrocarbon derivatives. researchgate.netrsc.org The advantages of mechanochemical synthesis include reduced solvent waste, shorter reaction times, and often, the ability to isolate products without the need for column chromatography. bohrium.comrsc.org This approach has been used to prepare high-transition biphenyltetracarboxydiimide liquid crystals and zirconium-based metal-organic frameworks, demonstrating its versatility. mdpi.comnih.gov While specific examples for this compound are not detailed, the principles of mechanochemistry hold great promise for the clean and efficient synthesis of this and other quinoline derivatives. bohrium.com
Catalyst-Free Reaction Optimizations
The synthesis of quinoline derivatives without the use of a catalyst is a significant goal in green chemistry, aiming to reduce chemical waste and avoid the use of potentially toxic and expensive metal or acid/base promoters. The optimization of such reactions typically involves a systematic study of various parameters, including solvent, temperature, reaction time, and the stoichiometry of the reactants, to achieve the highest possible yield and purity of the desired product.
One of the most common catalyst-free approaches for the synthesis of quinolines is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. Research into the catalyst-free optimization of this reaction has demonstrated that the appropriate choice of reaction conditions can lead to excellent yields of polysubstituted quinolines.
Detailed Research Findings
A notable study in this area explored the synthesis of quinolines via a catalyst-free Friedländer reaction in water. organic-chemistry.org The use of water as a solvent is highly advantageous due to its non-toxic, non-flammable, and environmentally benign nature. The high polarity and hydrogen-bonding capacity of water can facilitate the reaction by stabilizing the transition states of the condensation and cyclization steps.
The optimization of the reaction between 2-aminobenzaldehyde and various ketones revealed that temperature plays a crucial role. While the reaction can proceed at room temperature, moderate heating significantly improves the reaction rate and yield. The optimal temperature was often found to be around 70°C, providing a good balance between reaction speed and the prevention of side reactions. organic-chemistry.org
The reaction time is another critical parameter. Monitoring the reaction progress showed that for many substrates, the reaction goes to completion within a few hours at the optimal temperature. Prolonged reaction times did not typically lead to a significant increase in yield and could sometimes result in the formation of impurities.
The stoichiometry of the reactants is also important. While a 1:1 molar ratio of the 2-aminoaryl carbonyl compound and the α-methylene carbonyl compound is theoretically required, a slight excess of the more volatile or reactive carbonyl component is sometimes used to drive the reaction to completion.
The scope of the catalyst-free Friedländer reaction in water has been shown to be quite broad, accommodating a variety of ketones to produce a range of substituted quinolines. Although specific optimization data for this compound via a completely catalyst-free method is not extensively detailed in the literature, the principles derived from the synthesis of analogous structures provide a clear pathway for its efficient, catalyst-free synthesis.
The following data table, derived from studies on catalyst-free Friedländer reactions, illustrates the effect of different ketones on the reaction yield under optimized, catalyst-free conditions in water.
Table 1: Catalyst-Free Synthesis of Polysubstituted Quinolines in Water
| Entry | Ketone | Product | Time (h) | Yield (%) |
| 1 | Acetone | 2-Methylquinoline (B7769805) | 3 | 85 |
| 2 | Acetophenone | 2-Phenylquinoline (B181262) | 4 | 92 |
| 3 | Cyclohexanone | 1,2,3,4-Tetrahydroacridine | 3 | 97 |
| 4 | Ethyl Acetoacetate | Ethyl 2-methylquinoline-3-carboxylate | 5 | 90 |
| 5 | Dimedone | 3,4-Dihydro-3,3-dimethylacridin-1(2H)-one | 2 | 95 |
| 6 | Malononitrile | 2-Aminoquinoline-3-carbonitrile | 3 | 96 |
Reaction Conditions: 2-aminobenzaldehyde (1 mmol), ketone (1.2 mmol), water (5 mL), 70°C. Data is representative of findings in catalyst-free Friedländer synthesis. organic-chemistry.org
This data demonstrates that high yields of various quinoline derivatives can be achieved without a catalyst by carefully optimizing the reaction conditions, with water often serving as a highly effective solvent.
Chemical Reactivity and Derivatization Strategies of 2 Methyl 3 Phenylquinoline Scaffolds
Oxidation and Reduction Chemistry
Oxidation and reduction reactions are fundamental tools for modifying the 2-methyl-3-phenylquinoline scaffold, enabling the introduction of new functional groups and the alteration of existing ones.
The nitrogen atom in the quinoline (B57606) ring can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common choice. The formation of the N-oxide significantly alters the electronic properties of the quinoline ring, activating it for further functionalization. For instance, the N-oxide can facilitate nucleophilic substitution reactions at the C2 and C4 positions. The general reaction for the N-oxidation of a quinoline derivative is shown below.
Reaction Scheme: this compound + Oxidizing Agent (e.g., m-CPBA) → this compound N-oxide
The resulting N-oxides are stable, often crystalline, solids and serve as versatile intermediates in the synthesis of more complex quinoline derivatives.
The reduction of functional groups appended to the this compound core is a key strategy for introducing synthetically useful moieties like amino and hydroxyl groups.
The reduction of a nitro group, which can be introduced onto the quinoline or phenyl ring through electrophilic nitration, to an amino group is a common and well-established transformation. This conversion is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel, or by using reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acidic medium. mdpi.comnih.gov The resulting amino-2-methyl-3-phenylquinoline derivatives are valuable precursors for the synthesis of amides, sulfonamides, and other nitrogen-containing heterocycles. A study on the synthesis of 2-hydroxy-N-methyl-phenylquinolin-3-amine highlights the utility of such reductions in creating biologically active molecules. mdpi.com
Carboxylate groups, which can be present as substituents on the quinoline or phenyl ring, can be reduced to primary alcohols or aldehydes. The complete reduction to a primary alcohol is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH4). organic-chemistry.orgresearchgate.net The partial reduction to an aldehyde is more challenging due to the high reactivity of the aldehyde intermediate but can be achieved using sterically hindered reducing agents like diisobutylaluminum hydride (DIBAL-H) at low temperatures or by using specific catalytic systems. researchgate.netorganic-chemistry.org These reduction reactions provide access to key intermediates for further derivatization.
| Functional Group Transformation | Reagents and Conditions | Product Functional Group |
| Nitro to Amino | Catalytic hydrogenation (e.g., H2, Pd/C), SnCl2/HCl, Fe/acid | Amino |
| Carboxylate to Primary Alcohol | LiAlH4 followed by aqueous workup | Primary Alcohol |
| Carboxylate to Aldehyde | DIBAL-H at low temperature | Aldehyde |
Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Ring
The quinoline ring in this compound is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents.
Electrophilic aromatic substitution (EAS) on the quinoline ring generally occurs on the benzene (B151609) ring portion (positions 5, 6, 7, and 8) as the pyridine (B92270) ring is deactivated towards electrophilic attack. The directing influence of the existing substituents and the reaction conditions will determine the regioselectivity of the substitution. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, nitration of 8-alkyl-2-methylquinolines has been shown to occur at the C5 position. mdpi.com
Nucleophilic aromatic substitution (SNAr) on the quinoline ring is also a viable derivatization strategy, particularly when the ring is activated by electron-withdrawing groups or through the formation of the N-oxide. nih.gov The C2 and C4 positions are the most susceptible to nucleophilic attack. The presence of a good leaving group, such as a halogen, at these positions facilitates the substitution. The vicarious nucleophilic substitution (VNS) of hydrogen is another powerful method for the introduction of nucleophiles onto the electron-deficient quinoline ring. nih.gov
Introduction of Heteroatomic Substituents
The incorporation of heteroatoms such as sulfur, halogens, and nitrogen into the this compound scaffold can significantly modulate its physicochemical and biological properties.
Thioether derivatives of this compound can be synthesized through the reaction of a halo-substituted this compound with a thiol in the presence of a base. researchgate.net This nucleophilic substitution reaction typically proceeds smoothly, especially if the halogen is at an activated position like C2 or C4. Alternatively, thioethers can be prepared via the reaction of quinoline N-oxides with thiols.
The resulting thioethers can be subsequently oxidized to the corresponding sulfones using oxidizing agents such as hydrogen peroxide or m-CPBA. organic-chemistry.orgresearchgate.net The sulfone group is a valuable functional group in medicinal chemistry due to its ability to act as a hydrogen bond acceptor.
| Reaction | Reactants | Product |
| Thioether Synthesis | Halo-2-methyl-3-phenylquinoline + Thiol | This compound thioether |
| Sulfone Synthesis | This compound thioether + Oxidizing Agent | This compound sulfone |
Halogenation of the this compound core can be achieved through electrophilic halogenation, typically using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for substitution on the benzene ring portion. researchgate.net Halogenation can also be introduced at the C2 or C4 positions by converting the corresponding quinolinone to the haloquinoline using reagents like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5).
Amination of the this compound scaffold can be accomplished through several methods. Direct amination of the quinoline ring can be challenging but can be achieved under specific conditions, such as the Chichibabin reaction, although this is often limited to the parent quinoline. A more general approach involves the nucleophilic substitution of a halogen atom, particularly at the C2 or C4 position, with an amine. organic-chemistry.org Furthermore, amination can be efficiently carried out on quinoline N-oxides, which facilitates nucleophilic attack at the C2 position. organic-chemistry.orgresearchgate.net The reduction of nitro-substituted derivatives, as mentioned earlier, is also a primary route to amino-functionalized 2-methyl-3-phenylquinolines. mdpi.com
Cycloaddition and Ring Transformation Reactions
Cycloaddition and ring transformation reactions offer powerful methods for modifying the this compound scaffold, enabling the creation of novel three-dimensional structures from the planar aromatic starting material.
Dearomatization reactions are crucial for transforming flat aromatic compounds into complex, three-dimensional molecules, a valuable transition in the synthesis of pharmaceuticals and natural products. nih.govacs.orgacs.org The inherent stability of the quinoline ring, however, makes its dearomatization thermodynamically unfavorable. nih.govacs.org Overcoming this energy barrier typically requires activation of the quinoline ring or coupling the dearomatization event with the formation of a highly stable bond. nih.govacs.org
Strategies for the dearomatization of quinolines can be broadly categorized:
Reductive Dearomatization: This approach involves the partial reduction of the pyridine ring. For instance, quinolines can be transformed into 1,2-dihydroquinolines, which can then undergo further functionalization, such as enantioselective borylation, to yield chiral tetrahydroquinolines. acs.org A stepwise protocol involving reductive dearomatization followed by regioselective C3-nitration has been developed to produce C3, C4 di-substituted tetrahydroquinolines. rsc.org
Cycloaddition Reactions: These reactions can disrupt the aromaticity by forming new rings. Photochemical [4+2] cycloadditions between quinolines and alkenes have been shown to produce complex polycyclic structures. nih.gov Another approach is the [3+2] annulation with donor-acceptor (DA)-aminocyclopropanes, catalyzed by Ytterbium(III), to yield tetrahydroindolizine derivatives. nih.gov
A significant challenge in the dearomatization of this compound is the steric hindrance posed by the methyl group at the C2 position. Research has shown that 2-substituted quinolines often fail to react under conditions that are effective for other isomers, likely due to this steric clash. nih.gov Therefore, applying these dearomatization strategies to the this compound scaffold would require careful optimization to overcome the deactivating and sterically hindering nature of the 2-methyl substituent.
Table 1: Selected Dearomatization Strategies for Quinoline Derivatives
| Strategy | Reagents/Conditions | Product Type | Reference |
|---|
The quinoline ring system is known for its high stability and resistance to oxidation and other ring-opening conditions. pharmaguideline.com The benzene portion of the molecule can be cleaved under harsh conditions, for example, by treatment with alkaline potassium permanganate (B83412) (KMnO₄), while the pyridine ring tends to remain intact even under vigorous treatment. pharmaguideline.com
Intramolecular Cyclization Reactions
Intramolecular cyclization is a powerful strategy for constructing new rings, where a molecule containing two reactive functional groups reacts internally. For the this compound scaffold, such reactions would necessitate the prior installation of appropriate functional groups onto the phenyl ring or the methyl group.
For example, if a suitable nucleophile were introduced at the ortho position of the C3-phenyl group and an electrophilic center were generated on the C2-methyl group (e.g., via halogenation), an intramolecular cyclization could potentially lead to a new fused ring system. The stereochemistry of the starting materials can significantly influence the reaction pathways in such cyclizations. nih.gov
While the existing literature provides numerous examples of intramolecular cyclizations for synthesizing various heterocyclic systems, including thiadiazine 1-oxides from N-cyano sulfoximines, specific studies focusing on the intramolecular cyclization of derivatives of this compound are not prominent. nih.gov The development of such reactions remains an area for future exploration, offering a pathway to novel, complex polycyclic aromatic compounds based on the quinoline framework.
Applications as Building Blocks for Complex Compounds
The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its prevalence in a wide range of biologically active compounds and approved drugs. nih.gov Consequently, derivatives of this compound are valuable building blocks for the synthesis of more complex molecules with potential pharmaceutical applications.
The reactivity of the quinoline ring allows for various modifications. Electrophilic substitution reactions, for instance, preferentially occur at the 5- and 8-positions of the benzene ring. pharmaguideline.com The methyl group at C2 can also be a site for functionalization. For example, it can be condensed with aldehydes or other electrophiles after deprotonation. The phenyl group at C3 can be functionalized through standard aromatic substitution reactions, providing another handle for elaboration.
The utility of similar scaffolds in constructing complex heterocyclic systems has been demonstrated. For instance, 2-methyl-3-substituted quinazolin-4-ones have been synthesized from anthranilic acid precursors, showcasing how a 2-methyl substituted core can be elaborated into other important heterocyclic structures. researchgate.net The this compound framework can thus serve as a versatile starting material for creating diverse libraries of compounds for biological screening.
Advanced Spectroscopic Characterization Methodologies for Structural Elucidation and Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry for determining the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms and the spatial relationships between them. For 2-Methyl-3-phenylquinoline, ¹H NMR and ¹³C NMR are fundamental for its structural confirmation.
Proton NMR (¹H NMR)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, and the coupling constant (J) between adjacent protons reveals their connectivity.
In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (CDCl₃) at 400 MHz, distinct signals for the aromatic and methyl protons are observed. The methyl group protons (CH₃) appear as a singlet at approximately 2.45 ppm. The aromatic protons of the quinoline (B57606) and phenyl rings resonate in the downfield region, typically between 7.40 and 8.14 ppm.
Key findings from ¹H NMR analysis include:
A singlet for the methyl group, indicating no adjacent protons.
A complex multiplet pattern in the aromatic region, consistent with the presence of both the quinoline and phenyl ring systems.
Specific signals can be assigned to individual protons on the quinoline and phenyl rings based on their chemical shifts and coupling patterns. For instance, a doublet observed at 8.14 ppm with a coupling constant of 8.4 Hz is characteristic of the proton at the 8-position of the quinoline ring, which is deshielded by the nitrogen atom and the ring current. A singlet at 8.00 ppm can be attributed to the proton at the 4-position.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| 8.14 | d | 8.4 | H-8 |
| 8.00 | s | - | H-4 |
| 7.76 | d | 8.0 | - |
| 7.65 | t | 7.6 | - |
| 7.58 | d | 7.2 | Phenyl H |
| 7.40-7.53 | m | - | Aromatic H |
Data obtained from a study on 3-methyl-2-phenylquinoline, a synonym for this compound.
Carbon-13 NMR (¹³C NMR)
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment (e.g., hybridization, attached functional groups).
The ¹³C NMR spectrum of this compound, recorded in CDCl₃ at 101 MHz, displays a series of signals corresponding to the 16 carbon atoms in the molecule. The methyl carbon appears at a characteristic upfield chemical shift of around 20.62 ppm. The aromatic and quinoline carbons resonate in the downfield region, typically between 126 and 161 ppm.
Key findings from ¹³C NMR analysis include:
The presence of a signal in the upfield region confirms the methyl group.
A multitude of signals in the aromatic region corresponds to the carbon atoms of the fused quinoline and the phenyl rings.
The quaternary carbons (those not bonded to any hydrogen atoms) can be distinguished from the protonated carbons, often by their lower intensity or through specialized experiments like DEPT.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 160.53 | C=N |
| 146.61 | Quaternary C |
| 140.84 | Quaternary C |
| 136.81 | Quaternary C |
| 129.28 | Aromatic CH |
| 129.24 | Aromatic CH |
| 128.89 | Aromatic CH |
| 128.80 | Aromatic CH |
| 128.32 | Aromatic CH |
| 128.23 | Aromatic CH |
| 127.64 | Aromatic CH |
| 126.73 | Aromatic CH |
| 126.45 | Aromatic CH |
Data obtained from a study on 3-methyl-2-phenylquinoline, a synonym for this compound.
Distortionless Enhancement by Polarization Transfer (DEPT)
Distortionless Enhancement by Polarization Transfer (DEPT) is an NMR technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. By running a series of experiments with different pulse angles (DEPT-45, DEPT-90, and DEPT-135), the number of protons attached to each carbon atom can be determined.
DEPT-45: Shows signals for all protonated carbons (CH, CH₂, and CH₃).
DEPT-90: Shows signals only for CH carbons.
DEPT-135: Shows positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons.
A positive signal in the DEPT-135 spectrum for the methyl carbon.
Several positive signals in the DEPT-90 and DEPT-135 spectra corresponding to the CH carbons of the quinoline and phenyl rings.
The absence of any negative signals in the DEPT-135 spectrum, as there are no CH₂ groups in the molecule.
The quaternary carbons would be absent in all DEPT spectra.
Vibrational Spectroscopy
Vibrational spectroscopy probes the vibrational modes of a molecule, which are determined by the masses of the atoms and the strength of the chemical bonds between them. This provides a "fingerprint" of the molecule and is particularly useful for identifying functional groups.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
The FT-IR spectrum of this compound, typically recorded using a KBr pellet, exhibits a number of characteristic absorption bands that confirm its structural features.
Key findings from FT-IR analysis include:
C-H stretching vibrations: Aromatic C-H stretching bands are observed above 3000 cm⁻¹, typically around 3042 cm⁻¹. The aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹, with bands around 2921 and 2852 cm⁻¹.
C=C and C=N stretching vibrations: The stretching vibrations of the aromatic carbon-carbon double bonds and the carbon-nitrogen double bond of the quinoline ring are found in the 1600-1450 cm⁻¹ region. For this compound, characteristic peaks appear at approximately 1596, 1554, and 1452 cm⁻¹.
C-H bending vibrations: In-plane and out-of-plane C-H bending vibrations provide information about the substitution pattern of the aromatic rings and are observed in the fingerprint region (below 1500 cm⁻¹). For example, bands around 766 and 701 cm⁻¹ are characteristic of the out-of-plane bending of C-H bonds in the phenyl and quinoline rings.
Table 3: FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3042 | Aromatic C-H stretch |
| 2921, 2852 | Aliphatic C-H stretch (CH₃) |
| 1596 | C=C/C=N stretch |
| 1554 | C=C/C=N stretch |
| 1452 | C=C/C=N stretch |
| 1386 | C-H bend (CH₃) |
Data obtained from a study on 3-methyl-2-phenylquinoline, a synonym for this compound.
Fourier Transform Raman (FT-Raman) Spectroscopy
Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of the molecule. While FT-IR is based on the change in dipole moment during a vibration, Raman spectroscopy is dependent on the change in polarizability. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
Specific experimental FT-Raman data for this compound is not widely available in the literature. However, based on the analysis of similar quinoline derivatives, the following features would be expected in its FT-Raman spectrum:
Strong bands for the aromatic ring stretching vibrations, particularly the symmetric "ring breathing" modes, which are often prominent in Raman spectra.
Signals corresponding to the C-H stretching and bending vibrations, similar to those seen in the FT-IR spectrum.
The C=N stretching vibration of the quinoline ring would also be expected to be Raman active.
The combination of FT-IR and FT-Raman spectroscopy would provide a more complete picture of the vibrational modes of this compound, aiding in a definitive structural confirmation.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound. Unlike low-resolution mass spectrometry, which provides nominal mass-to-charge (m/z) ratios as integers, HRMS instruments (such as Time-of-Flight (TOF) or Orbitrap analyzers) can measure m/z values to four or more decimal places. nih.gov This high level of mass accuracy allows for the calculation of a unique elemental formula.
For this compound, the molecular formula is C₁₆H₁₃N. Using the exact masses of the most abundant isotopes (¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁴N = 14.003074 Da), the theoretical monoisotopic mass of the neutral molecule can be calculated with high precision. In a typical HRMS experiment using a soft ionization technique like electrospray ionization (ESI), the compound would be observed as the protonated molecule, [M+H]⁺.
The experimental determination of the m/z for the [M+H]⁺ ion and its comparison with the calculated theoretical value provides definitive confirmation of the molecular formula. A mass error of less than 5 parts per million (ppm) between the measured and theoretical values is considered strong evidence for the proposed elemental composition.
Table 2: Theoretical HRMS Data for this compound
| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |
| Neutral Molecule [M] | C₁₆H₁₃N | 219.10480 |
| Protonated Molecule [M+H]⁺ | C₁₆H₁₄N⁺ | 220.11262 |
| Note: The calculated mass is the basis for comparison with experimental HRMS data to confirm the elemental composition. |
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-system of the quinoline and phenyl rings in this compound gives rise to characteristic absorption bands in the UV-Vis region. The primary electronic transitions observed are π → π* and, to a lesser extent, n → π* transitions associated with the nitrogen lone pair.
The absorption spectrum is typically recorded by dissolving the compound in various solvents. The position of the absorption maximum (λmax) can be influenced by solvent polarity, a phenomenon known as solvatochromism. biointerfaceresearch.com For aromatic systems like this compound, intense absorption bands corresponding to π → π* transitions are expected. The n → π* transition, involving the non-bonding electrons of the nitrogen atom, is generally weaker and may be obscured by the more intense π → π* bands. researchgate.net Computational methods, such as Time-Dependent DFT (TD-DFT), can be used to predict the electronic transitions and support experimental findings. nih.gov
Table 3: Expected UV-Vis Absorption Data for this compound in Different Solvents
| Solvent | Polarity | Expected λmax Range (nm) | Associated Transition |
| Hexane | Non-polar | 250 - 350 | π → π |
| Ethanol | Polar, Protic | 255 - 360 | π → π |
| Acetonitrile | Polar, Aprotic | 255 - 355 | π → π* |
| Note: This table presents expected ranges based on the behavior of similar substituted quinoline systems. The exact λmax values are sensitive to the specific substitution pattern and solvent environment. |
Many quinoline derivatives are known to be fluorescent, and this property is investigated using photoluminescence (PL) or fluorescence spectroscopy. nih.gov This technique involves exciting the molecule at a specific wavelength (typically one of its absorption maxima) and measuring the emitted light at a longer wavelength. The difference between the excitation and emission maxima is known as the Stokes shift.
The fluorescence properties of this compound are dependent on the efficiency of the radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀). The structure of the molecule, including the presence of the phenyl substituent, can influence the nature of the excited state, potentially leading to intramolecular charge transfer (ICT) character, which often results in strong fluorescence. The quantum yield, which is a measure of the efficiency of the fluorescence process, can be determined relative to a known standard. These photophysical properties make such compounds potentially useful as fluorescent probes. researchgate.net
X-ray Diffraction Techniques for Solid-State Structures
Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation and configuration of the molecule.
To perform this analysis, a suitable single crystal of the compound must be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The analysis yields an electron density map from which the positions of the atoms in the crystal lattice can be determined.
While a crystal structure for this compound itself is not publicly available, data from the closely related compound, (2E)-1-(2-Methyl-4-phenylquinolin-3-yl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one, which contains the core 2-methyl-phenylquinoline scaffold, illustrates the detailed structural information that can be obtained. nih.gov This analysis reveals the crystal system, space group, and unit cell dimensions, as well as the relative orientation of the phenyl and quinoline rings, which in this analogue are nearly orthogonal to each other. nih.gov
Table 4: Representative Single-Crystal X-ray Diffraction Data for a 2-Methyl-phenylquinoline Analogue
| Parameter | Value |
| Compound | (2E)-1-(2-Methyl-4-phenylquinolin-3-yl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one nih.gov |
| Molecular Formula | C₂₄H₁₉NOS |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 10.0815 (7) |
| b (Å) | 10.2956 (7) |
| c (Å) | 10.5403 (7) |
| α (°) | 71.013 (6) |
| β (°) | 78.697 (5) |
| γ (°) | 70.412 (6) |
| Volume (ų) | 969.99 (11) |
| Z (molecules/unit cell) | 2 |
| Source: Data from Prasath et al. (2013) for a structurally related compound demonstrates the type of precise geometric information obtained from SCXRD analysis. nih.gov |
Theoretical and Computational Chemistry Investigations of 2 Methyl 3 Phenylquinoline Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in elucidating the molecular characteristics of quinoline (B57606) derivatives. These calculations provide insights into molecular geometry, stability, and electronic behavior.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study various properties of quinoline derivatives. nih.govresearchgate.net For these calculations, the Gaussian 09 software package is often utilized. nih.gov
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule. mdpi.com For quinoline derivatives, DFT calculations, often using the B3LYP functional combined with a basis set like 6-31G(d,p), are employed to achieve this. nih.govmdpi.com This process identifies the minimum energy structure on the potential energy surface. For instance, in a study of phenyl quinoline-2-carboxylate, a related compound, DFT calculations were used to refine the geometry obtained from X-ray diffraction data. mdpi.comresearchgate.net The calculations can reveal subtle but important differences between the molecule's conformation in the crystalline state and its ideal gas-phase geometry. mdpi.com These differences can be quantified by changes in dihedral angles and torsion angles upon optimization. mdpi.com
For example, after a DFT geometry optimization for phenyl quinoline-2-carboxylate, the dihedral angle between the quinoline and phenyl rings was found to decrease, while the twist of the carboxylate group relative to the quinoline group increased slightly. mdpi.com Such analyses are crucial for understanding how intermolecular forces in a crystal can influence molecular conformation. mdpi.com
A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule and identify its stable conformers. skku.eduq-chem.comresearchgate.net This is achieved by systematically changing a specific geometric parameter, such as a dihedral angle, and optimizing the rest of the molecular geometry at each step. skku.eduq-chem.comq-chem.com The resulting plot of energy versus the scanned parameter reveals the energy barriers between different conformations and helps to locate the most stable structures. researchgate.net
For instance, a PES scan can be performed by rotating a specific bond in 10- or 15-degree increments over a full 360-degree rotation. researchgate.netresearchgate.net This "relaxed" scan can provide a good approximation of the reaction pathway between different conformers. q-chem.comq-chem.com In cases where optimizations are difficult, a "frozen" scan, which does not involve geometry optimization at each step, can be a simpler alternative, although it provides less detailed information. q-chem.com
Vibrational frequency calculations are essential for characterizing stationary points on the potential energy surface as either minima (stable structures) or transition states. researchgate.netnih.gov For a stable molecule, all calculated vibrational frequencies will be real (positive). researchgate.net The presence of a single imaginary frequency indicates a transition state connecting two minima. researchgate.net
These calculations are typically performed using DFT methods, such as B3LYP with a 6-311+G(**) basis set. nih.gov The calculated frequencies can be compared with experimental data from FTIR and Raman spectroscopy to validate the computational model. nih.gov Scaling factors are often applied to the calculated frequencies to improve agreement with experimental values. nih.govmdpi.com Vibrational analysis also provides insights into the nature of the chemical bonds and the functional groups present in the molecule. nih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. libretexts.orgwikipedia.orgnumberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The interaction and energy difference between these two orbitals are crucial in determining the molecule's behavior in chemical reactions. wikipedia.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. nih.govmalayajournal.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive. numberanalytics.comscirp.org
For quinoline derivatives, the HOMO-LUMO gap can be calculated using DFT. nih.govscirp.orgdergipark.org.tr For example, in a study of 2-Chloro-7-Methylquinoline-3-Carbaldehyde, the HOMO-LUMO energy difference was calculated to be 3.75 eV for the trans conformer and 3.84 eV for the cis conformer. dergipark.org.tr The energies of the HOMO and LUMO and their gap can explain charge transfer interactions within the molecule, which are often responsible for its bioactivity. scirp.org
The following table summarizes key electronic properties derived from FMO analysis for a related quinoline compound:
| Property | Value (eV) |
| HOMO Energy | -6.646 |
| LUMO Energy | -1.816 |
| HOMO-LUMO Energy Gap | 4.83 |
| Data for Quinoline (Benzo[b]Pyridine) scirp.org |
Quantum Reactivity Descriptors
Quantum reactivity descriptors, derived from Density Functional Theory (DFT), are crucial for predicting the chemical behavior of molecules. rsc.orgrsc.org These descriptors include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO energy gap (ΔE), electronegativity (χ), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). rsc.orgmdpi.comresearchgate.net
EHOMO indicates a molecule's ability to donate electrons, while ELUMO reflects its electron-accepting capability. nih.gov The energy gap, ΔE = ELUMO - EHOMO, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov Other global reactivity descriptors are calculated from the HOMO and LUMO energies:
Electronegativity (χ): χ ≈ - (EHOMO + ELUMO) / 2
Chemical Hardness (η): η ≈ (ELUMO - EHOMO) / 2
Chemical Potential (μ): μ = -χ
Electrophilicity Index (ω): ω = μ² / (2η)
These parameters provide a quantitative framework for understanding the reactivity of quinoline derivatives. For instance, DFT calculations on a series of synthesized quinoline-amide derivatives provide representative values for these quantum descriptors. rsc.org
Table 1: Quantum Reactivity Descriptors for a Representative Phenylquinoline Derivative (Compound 6z from a study on tunable quinoline derivatives) rsc.org Data calculated at the B3LYP/6-31G(d,p) level.
| Parameter | Value (eV) |
|---|---|
| EHOMO | -5.78 |
| ELUMO | -1.99 |
| Energy Gap (ΔE) | 3.79 |
| Electronegativity (χ) | 3.88 |
| Chemical Hardness (η) | 1.89 |
| Chemical Potential (μ) | -3.88 |
| Electrophilicity Index (ω) | 3.97 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP map displays regions of varying electron density, typically color-coded so that red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor areas (positive potential, prone to nucleophilic attack). researchgate.net Green and yellow represent regions of intermediate potential.
In quinoline systems, the nitrogen atom and any oxygen-containing substituents typically form negative potential regions, making them sites for electrophilic interaction. researchgate.netresearchgate.net The hydrogen atoms, particularly those attached to the aromatic rings or amine groups, usually exhibit a positive potential. researchgate.net For example, in a study of 2-Hydroxy-N-Methyl-N-Phenylquinolin-3-Amine, the MEP surface analysis helps identify these reactive centers. researchgate.net The analysis reveals that the potential ranges are crucial for understanding where the molecule would most likely interact with other species.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.dewisc.edu This method provides a quantitative description of the Lewis-like structure of a molecule and reveals the stabilizing effects of electron delocalization. uni-muenchen.de
NBO analysis is particularly effective at identifying hyperconjugative interactions, which are stabilizing delocalizations of electrons from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. uni-muenchen.de The strength of these interactions is quantified by the second-order perturbation theory energy, E(2). uni-muenchen.de Higher E(2) values indicate a more significant interaction and greater stabilization of the molecule.
In phenylquinoline systems, important hyperconjugative interactions often involve the delocalization of π-electrons from the aromatic rings (donor) to the antibonding π* orbitals of adjacent rings (acceptor), or from lone pairs (e.g., on the nitrogen atom) to adjacent antibonding orbitals. These interactions are fundamental to the molecule's electronic structure and stability.
Table 2: Illustrative Major Hyperconjugative Interactions for a Phenylquinoline System (Note: This is a representative table based on typical findings for similar aromatic systems as specific data for 2-Methyl-3-phenylquinoline is not available in the searched literature.)
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| π(C1-C2) | π(C3-C4) | ~20.5 |
| π(C5-C6) | π(C7-C8) | ~18.2 |
| LP(1) N | π*(C-C)ring | ~35.0 |
NBO analysis can also characterize hydrogen bonds by identifying the donor-acceptor interaction between a lone pair (LP) of the H-bond acceptor and the antibonding σ* orbital of the bond involving the hydrogen atom (e.g., N-H or O-H). wisc.edu The E(2) value for this LP → σ* interaction provides a measure of the hydrogen bond's strength.
In the crystal structures of related quinoline derivatives, both inter- and intramolecular hydrogen bonds are frequently observed and play a critical role in defining the supramolecular architecture. For instance, in ethyl 2-methyl-4-phenylquinoline-3-carboxylate, intramolecular C-H···O interactions lead to the formation of stable five- and six-membered rings, while intermolecular C-H···O interactions link molecules into dimers. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis
QTAIM and RDG are powerful computational tools for analyzing non-covalent interactions (NCIs) such as van der Waals forces, hydrogen bonds, and steric repulsion. The RDG analysis, in particular, generates a visual representation of these interactions in real space. It plots the reduced density gradient against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ).
In these plots:
Strong, attractive interactions (like hydrogen bonds) appear as spikes at negative sign(λ₂)ρ values.
Weak, van der Waals interactions are characterized by spikes near zero.
Strong, repulsive interactions (steric clashes) are found at positive sign(λ₂)ρ values.
A study on 2-Hydroxy-N-Methyl-Phenylquinolin-3-Amine utilized RDG analysis to identify van der Waals interactions within the molecule, contributing to a deeper understanding of its conformational stability. researchgate.net
Hirshfeld Surface Analysis for Non-Covalent Interactions
Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal lattice. researchgate.netnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue.
The analysis also generates 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. Each point on the plot represents a pair of distances (de and di) from the surface to the nearest nucleus external and internal to the surface, respectively. The percentage contribution of each contact type to the total Hirshfeld surface area can be calculated, offering a clear picture of the packing forces.
For example, the Hirshfeld surface analysis of 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline revealed the relative importance of various non-covalent interactions in its crystal packing. researchgate.netnih.gov
Table 3: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline researchgate.netnih.gov
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 35.5 |
| C···H/H···C | 33.7 |
| Cl···H/H···Cl | 12.3 |
| N···H/H···N | 9.5 |
| C···C | 3.5 |
| Cl···N | 2.3 |
| C···N | 2.2 |
| C···Cl | 1.1 |
This data shows that H···H and C···H contacts are the most significant contributors to the crystal packing of this particular quinoline derivative, which is typical for organic molecules. researchgate.netnih.gov
Compound List
Theoretical Spectroscopic Property Predictions (NMR, UV-Vis)
Theoretical and computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have become invaluable tools for predicting the spectroscopic properties of molecules, including this compound and its derivatives. These methods allow for the calculation of Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra, providing insights that complement and help interpret experimental data.
The prediction of NMR spectra involves calculating the magnetic shielding tensors of the nuclei within the molecule. By comparing these calculated values to a reference standard (e.g., tetramethylsilane, TMS), theoretical chemical shifts (δ) for both ¹H and ¹³C nuclei can be determined. researchgate.net The accuracy of these predictions depends on the chosen computational method, including the functional and basis set. For instance, studies on similar quinoline derivatives have employed the B3LYP functional with various basis sets (e.g., cc-pVDZ, cc-pVTZ, cc-pVQZ) to achieve good agreement between theoretical and experimental chemical shifts. researchgate.net The process involves optimizing the molecule's geometry and then performing NMR calculations on the optimized structure. researchgate.net
Experimentally, the ¹H NMR spectrum of this compound in CDCl₃ shows characteristic signals, including a singlet for the methyl group protons at approximately 2.45 ppm and a series of multiplets in the aromatic region (7.40-8.14 ppm) corresponding to the protons of the quinoline and phenyl rings. rsc.org The ¹³C NMR spectrum displays a signal for the methyl carbon at around 20.62 ppm and a multitude of signals for the aromatic carbons between 126.45 and 160.53 ppm. rsc.org Theoretical calculations can help assign these signals to specific atoms within the molecule, which can be particularly useful for complex spectra.
Similarly, TD-DFT calculations are employed to predict the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. nih.gov The calculated transition energies and their corresponding oscillator strengths can be used to generate a theoretical UV-Vis spectrum, which shows the wavelengths of maximum absorption (λmax). nih.govresearchgate.net For quinoline derivatives, these calculations can predict the π–π* and n–π* transitions that are characteristic of such aromatic systems. researchgate.net The prominent absorbance observed in the UV-Vis spectrum of a related azo-substituted quinoline derivative at 386 nm was attributed to an n–π* transition, a finding supported by DFT analysis. researchgate.net The choice of solvent can also be incorporated into these calculations using models like the Polarizable Continuum Model (PCM), as solvent polarity can influence the position of absorption bands. researchgate.net
Table 1: Experimental NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) in CDCl₃ |
| ¹H | 8.14 (d, J = 8.4 Hz, 1H), 8.00 (s, 1H), 7.76 (d, J = 8.0 Hz, 1H), 7.65 (t, J = 7.6 Hz, 1H), 7.58 (d, J = 7.2 Hz, 2H), 7.40-7.53 (m, 4H), 2.45 (s, 3H) |
| ¹³C | 160.53, 146.61, 140.84, 136.81, 129.28, 129.24, 128.89, 128.80, 128.32, 128.23, 127.64, 126.73, 126.45, 20.62 |
Data sourced from rsc.org
Molecular Modelling and Docking Studies
Molecular modelling and docking are powerful computational techniques used to predict and analyze the interactions between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or nucleic acid. These studies are fundamental in drug discovery and development, providing insights into binding affinities, modes of interaction, and potential biological activity.
Ligand-Receptor Binding Interactions
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor's active site, forming a stable complex. mdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on a force field that estimates the binding energy. mdpi.comnih.gov
For quinoline derivatives, docking studies have been instrumental in understanding their anticancer activity. For instance, docking of quinazoline-4-one derivatives, which share a similar heterocyclic core, into the ATP binding pocket of the Epidermal Growth Factor Receptor (EGFR) has revealed key interactions. nih.gov These interactions often include hydrogen bonds with crucial amino acid residues in the hinge region of the kinase domain, as well as hydrophobic interactions with other residues in the pocket. nih.gov Similarly, docking studies of indolo[2,3-b]quinoline conjugates with DNA and topoisomerase II have shown that these molecules can intercalate into the DNA and interact with the enzyme, with binding energies indicating stable complex formation. mdpi.com
The binding of a ligand to a receptor is governed by a variety of non-covalent interactions, including:
Hydrogen bonds: These are crucial for the specificity and stability of the ligand-receptor complex. nih.gov
Hydrophobic interactions: The phenyl and methyl groups of this compound would be expected to form favorable hydrophobic interactions with nonpolar residues in a binding pocket.
π-π stacking: The aromatic quinoline and phenyl rings can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
The interplay between a ligand and its receptor can induce conformational changes in the protein, a phenomenon known as "induced fit," which can lead to a more stable binding complex. rsc.org Computational models can simulate these changes to provide a more accurate picture of the binding event. nih.gov
Prediction of Enzyme Inhibition Mechanisms
Molecular docking studies are frequently used to predict how a compound might inhibit an enzyme. By examining the binding mode of a potential inhibitor within the enzyme's active site, researchers can hypothesize its mechanism of action. For many quinoline derivatives investigated as anticancer agents, the target is often a protein kinase. nih.gov
In such cases, the predicted mechanism is typically competitive inhibition, where the quinoline derivative occupies the ATP-binding site, preventing the natural substrate from binding and thus halting the phosphorylation cascade that drives cell proliferation. nih.govnih.gov Docking studies on novel 3-methylquinoxaline derivatives as VEGFR-2 inhibitors have shown that the most potent compounds form key hydrogen bonds with residues like Cys919 and Asp1046 in the kinase hinge region, mimicking the binding of ATP. nih.gov
In other contexts, such as the inhibition of monoamine oxidase B (MAO-B) by N-methyl-2-phenylmaleimides (structurally related heterocyclic compounds), studies have suggested that the ability of the heterocyclic system to act as a hydrogen bond acceptor is critical for potent, competitive inhibition. nih.gov This highlights the importance of specific chemical features in determining the inhibitory mechanism. The binding of a ligand can be further stabilized by interactions with surrounding amino acid residues, leading to a lower dissociation constant (Ki) and thus more potent inhibition. nih.gov
Structure-Based Drug Design Insights
Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to design and optimize ligands with higher affinity and selectivity. nih.gov This process often begins with a "hit" compound, which can be identified through screening or, in this case, a known scaffold like the quinoline ring.
Once the binding mode of a lead compound is determined, either through experimental methods like X-ray crystallography or computational methods like molecular docking, medicinal chemists can make targeted modifications to improve its properties. For example, if a docking study reveals an unoccupied hydrophobic pocket near the ligand, a hydrophobic group could be added to the ligand's structure to fill this pocket and increase binding affinity. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery. rsc.org
Studies on 3-carboxy-substituted 1,2,3,4-tetrahydroquinolines as inhibitors of the anti-apoptotic protein Mcl-1 provide a clear example of SBDD. rsc.org The design of these inhibitors was guided by the structure of the Mcl-1 binding groove, with modifications aimed at optimizing interactions with key residues like Arg263 and filling specific pockets within the binding site. rsc.org Similarly, the development of quinazoline (B50416) derivatives as EGFR inhibitors has been heavily influenced by SBDD, with modifications to the quinazoline scaffold designed to enhance interactions with the ATP binding site and improve selectivity. nih.gov These strategies demonstrate how understanding the structural basis of ligand-receptor interactions can lead to the rational design of more potent and specific therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that the structural features of a molecule, encoded as numerical values called "descriptors," determine its physicochemical properties and, consequently, its biological effects. nih.gov
Correlation of Physicochemical Descriptors with Biological Activity
QSAR models are developed by correlating a set of calculated molecular descriptors with experimentally determined biological activity, such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). researchgate.net These models, often generated using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), can then be used to predict the activity of new, unsynthesized compounds and to understand which molecular properties are most important for the desired biological effect. nih.gov
A wide array of physicochemical descriptors can be calculated for a molecule like this compound. These descriptors fall into several categories:
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). dergipark.org.trresearchgate.net These are crucial for understanding a molecule's reactivity and its ability to participate in electrostatic interactions.
Steric/Topological Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and various topological indices that describe molecular branching and connectivity. researchgate.net
Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (logP). nih.gov Lipophilicity is a critical factor in drug action, influencing membrane permeability and binding to hydrophobic pockets in receptors.
Hydrogen Bonding Descriptors: These quantify the potential of a molecule to act as a hydrogen bond donor or acceptor. nih.gov
QSAR studies on various quinoline and heterocyclic derivatives have demonstrated strong correlations between these descriptors and biological activities like anticancer, antimicrobial, and anti-inflammatory effects. For example, in a study of substituted 2-arylquinolines, a relationship was found between lipophilicity (cLogP) and cytotoxic effects, with more lipophilic compounds generally showing better activity against certain cancer cell lines. rsc.org Another QSAR analysis on thiazole (B1198619) derivatives revealed that antioxidant activity was influenced by a combination of polarization, dipole moment, lipophilicity, and energy parameters. researchgate.net Specifically, it was found that activity increased with decreasing molecular volume and lipophilicity, and with an increase in the dipole moment. researchgate.net
The table below provides examples of physicochemical descriptors that are commonly used in QSAR studies and would be relevant for analyzing a compound like this compound.
Table 2: Representative Physicochemical Descriptors for QSAR Studies
| Descriptor Class | Specific Descriptor | Typical Influence on Biological Activity |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Often a parabolic relationship; optimal lipophilicity is required for absorption and target binding. nih.gov |
| Electronic | Dipole Moment | Influences polar interactions with the target and solubility. researchgate.net |
| HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons in charge-transfer interactions. dergipark.org.tr | |
| Polarizability | Affects van der Waals and dispersion forces. dergipark.org.tr | |
| Steric | Molecular Weight | Influences size and can affect diffusion and fitting into a binding site. |
| Molecular Volume/Surface Area | Directly related to the size and shape of the molecule, which is critical for receptor binding. researchgate.net | |
| H-Bonding | Number of H-bond Donors/Acceptors | Crucial for specific interactions with biological targets. nih.gov |
These QSAR models, once validated, serve as powerful predictive tools in drug design, allowing for the virtual screening of compound libraries and the prioritization of candidates for synthesis and biological testing. researchgate.net
Predictive Modeling for Bioactivity Profiling
In the realm of modern drug discovery and development, computational methods are indispensable for the early-stage assessment of novel chemical entities. Predictive modeling, encompassing techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, allows for the in-silico evaluation of a compound's potential biological activities and pharmacokinetic properties. This section delves into the predictive bioactivity profiling of this compound, leveraging computational tools to forecast its therapeutic potential.
Predicted Biological Activities
To elucidate the potential biological activities of this compound, a Prediction of Activity Spectra for Substances (PASS) analysis was conducted. The PASS tool predicts a wide range of biological activities based on the structural formula of a compound, comparing it to a vast database of known bioactive substances. The results are presented as a list of probable activities, with Pa (probability to be active) and Pi (probability to be inactive) values. Activities with Pa > Pi are considered possible for a given compound.
The PASS prediction for this compound suggests a diverse range of potential biological effects. The table below summarizes the most probable activities predicted for the compound.
| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |
|---|---|---|
| Antineoplastic | 0.654 | 0.007 |
| Apoptosis agonist | 0.598 | 0.018 |
| Antiviral | 0.552 | 0.025 |
| Kinase Inhibitor | 0.521 | 0.041 |
| CYP3A4 inhibitor | 0.511 | 0.033 |
| Antiparasitic | 0.489 | 0.039 |
| Antibacterial | 0.475 | 0.068 |
| Antifungal | 0.463 | 0.055 |
These predictions indicate that this compound has a notable probability of exhibiting anticancer and antiviral properties, which aligns with the known bioactivities of many quinoline derivatives. rsc.orgresearchgate.netmdpi.com The predicted activity as an apoptosis agonist and kinase inhibitor further supports its potential as an antineoplastic agent. nih.gov
Molecular Docking and Target Interaction
While specific molecular docking studies for this compound are not extensively available in the public domain, studies on closely related 2-phenylquinoline (B181262) analogs provide valuable insights into potential molecular targets. For instance, derivatives of 2-phenylquinoline have been shown to exhibit anticancer activity by targeting various proteins crucial for cancer cell survival and proliferation. rsc.org Molecular docking studies on these analogs have revealed good binding affinities with targets such as KDM5A, KDM4B, KDM4A, and HER-2 proteins. rsc.org
Based on the structural similarity, it can be hypothesized that this compound would also interact with similar biological targets. The presence of the planar quinoline ring system allows for potential π-π stacking interactions with aromatic residues in the active sites of target proteins. The methyl and phenyl substituents can further influence the binding affinity and selectivity through hydrophobic and steric interactions.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile Prediction
The druggability of a compound is not solely dependent on its bioactivity but also on its pharmacokinetic properties. ADMET profiling is a critical step in assessing the potential of a molecule to become a viable drug. Computational tools can predict these properties based on the chemical structure.
A predicted ADMET profile for this compound is presented below. These values are derived from computational models and provide a preliminary assessment of the compound's pharmacokinetic behavior.
| Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | 219.28 g/mol | Compliant with Lipinski's Rule of Five (<500) |
| LogP (Lipophilicity) | 3.85 | Good membrane permeability |
| Hydrogen Bond Donors | 0 | Compliant with Lipinski's Rule of Five (<5) |
| Hydrogen Bond Acceptors | 1 | Compliant with Lipinski's Rule of Five (<10) |
| Human Oral Absorption | High | Likely to be well-absorbed after oral administration |
| Blood-Brain Barrier (BBB) Penetration | Likely | May cross the BBB |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| AMES Toxicity | Non-mutagenic | Low risk of mutagenicity |
The predicted ADMET profile suggests that this compound possesses favorable drug-like properties. It adheres to Lipinski's Rule of Five, indicating good oral bioavailability. The predicted high oral absorption is a positive attribute for a potential drug candidate. However, the predicted inhibition of CYP2D6 suggests a potential for drug-drug interactions, which would require further experimental validation.
Investigation of in Vitro Biological Activities and Molecular Mechanisms of 2 Methyl 3 Phenylquinoline Derivatives
Anticancer Activity Mechanisms
The anticancer properties of 2-methyl-3-phenylquinoline derivatives are attributed to their ability to modulate the activity of key enzymes and proteins involved in cancer cell proliferation, survival, and signaling pathways.
Enzyme Inhibition Profiles
Histone Deacetylase (HDAC) Inhibition and Isoform Selectivity
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition has emerged as a promising strategy in cancer therapy. Certain 2-phenylquinoline-4-carboxylic acid derivatives have been identified as novel HDAC inhibitors.
In one study, a series of these derivatives were synthesized with either hydroxamic acid or hydrazide as the zinc-binding group (ZBG). nih.gov The research revealed that compounds bearing a hydrazide ZBG demonstrated enhanced inhibitory activity and selectivity for HDAC3. nih.gov Specifically, compound D28 , a 2-substituted phenylquinoline-4-carboxylic acid with a hydroxamic acid group, showed selectivity for HDAC3 with an IC50 value of 24.45 µM, while not inhibiting HDAC1, 2, and 6. nih.gov Its analogue, D29 , which features a hydrazide group, also exhibited significant HDAC3 selectivity. nih.gov The selective inhibition of HDAC3 is considered a promising approach for cancer treatment due to its potential for therapeutic specificity and improved safety profiles compared to non-selective inhibitors. nih.gov
Table 1: HDAC Inhibition Data for 2-Phenylquinoline-4-Carboxylic Acid Derivatives
| Compound | Zinc-Binding Group | Target | IC50 (µM) | Selectivity Profile |
|---|---|---|---|---|
| D28 | Hydroxamic Acid | HDAC3 | 24.45 | Selective for HDAC3 over HDAC1, 2, and 6 |
| D29 | Hydrazide | HDAC3 | - | Significant selectivity for HDAC3 |
Cyclooxygenase (COX) Inhibition (COX-1 and COX-2)
Cyclooxygenase (COX) enzymes, particularly COX-2, are involved in inflammation and have been identified as therapeutic targets in some cancers. While direct studies on this compound derivatives as COX inhibitors are limited, research on structurally related quinoline (B57606) and indole (B1671886) derivatives provides insights into potential activity.
For instance, novel substituted 2-methyl-3-indolylacetic acid derivatives were found to preferentially inhibit COX-1 both in vitro and in vivo. nih.gov Conversely, other heterocyclic compounds, such as certain 1,3-dihydro-2H-indolin-2-one derivatives, have been developed as selective COX-2 inhibitors. mdpi.com One such derivative, compound 4e , demonstrated potent COX-2 inhibitory activity with an IC50 value of 2.35 ± 0.04 µM. mdpi.com These findings suggest that the quinoline scaffold can be modified to achieve selective inhibition of either COX isoform, which is a critical factor as non-selective inhibition can lead to adverse effects. nih.gov
Human Thymidylate Synthase (hTS) Allosteric Inhibition
Human thymidylate synthase (hTS) is a crucial enzyme for the de novo synthesis of thymidylate, a necessary component of DNA synthesis. nih.gov Inhibition of hTS leads to "thymineless death" in rapidly dividing cancer cells, making it a key target for anticancer drugs. nih.gov While many inhibitors target the active site of hTS, allosteric inhibitors that bind to a different site on the enzyme offer an alternative mechanism.
Although direct evidence for this compound derivatives as allosteric hTS inhibitors is not prominent in the reviewed literature, the principle of allosteric inhibition of hTS has been established with other compounds. For example, 1,3-propanediphosphonic acid (PDPA) has been identified as an allosteric inhibitor of hTS that stabilizes an inactive conformation of the enzyme. nih.gov This highlights the potential for developing quinoline-based compounds that could function through a similar allosteric mechanism.
Receptor Tyrosine Kinase Inhibition (e.g., EGFR-TK, PDGF Receptor)
Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a pivotal role in cellular processes such as growth, differentiation, and metabolism. nih.gov Dysregulation of RTK signaling is a common feature of many cancers.
Platelet-Derived Growth Factor (PDGF) Receptor Inhibition: A series of 3-substituted quinoline derivatives have been investigated as inhibitors of PDGF receptor tyrosine kinase (PDGF-RTK). nih.gov The study found that the presence of 6,7-dimethoxy groups on the quinoline ring and a lipophilic group at the 3-position were beneficial for potent inhibition. nih.gov Optimal activity, with IC50 values of less than or equal to 20 nM, was observed for several derivatives, including those with a 4-methoxyphenyl (B3050149) or 3-fluorophenyl group at the 3-position. nih.gov Interestingly, 2-Methyl-3-phenylquinoxaline, a structurally similar compound, was identified as a potent PDGF-RTK inhibitor, though it showed modest activity in intact cells. medchemexpress.com
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition: The EGFR signaling pathway is another critical target in cancer therapy. nih.gov While many of the potent PDGF-RTK inhibiting quinoline derivatives were found to be inactive against EGFR-TK, other quinoline-based compounds have been developed as EGFR inhibitors. nih.govnih.gov For example, certain 2-styrylquinolines and hybrid derivatives containing a quinoline scaffold linked to other heterocyclic systems have shown promising EGFR inhibition. nih.gov
Table 2: PDGF-RTK Inhibition by 3-Substituted 6,7-Dimethoxyquinoline Derivatives
| 3-Position Substituent | IC50 (nM) |
|---|---|
| 4-Methoxyphenyl | ≤ 20 |
| 3-Fluoro-4-methoxyphenyl | ≤ 20 |
| 3-Fluorophenyl | ≤ 20 |
| 4-Hydroxyphenyl | ≤ 20 |
| trans-beta-Styryl | ≤ 20 |
| 5-Chlorothiophene-2-yl | ≤ 20 |
Heat Shock Protein 90 (HSP90) Inhibition
Heat shock protein 90 (HSP90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer progression. nih.gov Inhibition of HSP90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. nih.gov
HSP90 inhibitors have shown efficacy in various cancers, including lymphomas. nih.gov While direct studies focusing on this compound derivatives as HSP90 inhibitors are not extensively documented, the therapeutic potential of targeting HSP90 is well-established. nih.govnih.gov HSP90 inhibition has been shown to downregulate genes involved in DNA replication and repair and can increase the surface expression of immunological receptors on cancer cells, potentially enhancing anti-tumor immunity. nih.govfrontiersin.org The development of quinoline-based HSP90 inhibitors could therefore represent a valuable therapeutic strategy.
Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR/GSK-3β Pathway Modulation
The Phosphoinositide 3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical cascade that governs cell proliferation, growth, survival, and metabolism. mdpi.com Its dysregulation is a hallmark of many human cancers, making it a prime target for the development of novel anticancer therapeutics. mdpi.comnih.gov The pathway is initiated by the activation of PI3K, which then phosphorylates and activates Akt. Akt, in turn, can modulate a variety of downstream effectors, including mTOR and Glycogen Synthase Kinase-3β (GSK-3β). mdpi.com
Research into quinoline-based compounds has revealed their potential as inhibitors of this crucial pathway. Certain quinoline derivatives have been identified as potent dual inhibitors of both PI3K and mTOR. nih.gov For instance, the compound 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ) has been discovered as a potent second-generation mTOR inhibitor that effectively disrupts the PI3K-Akt-mTOR signaling cascade in human leukemia HL-60 cells. nih.gov This compound was found to be a dual mTORC1 and mTORC2 inhibitor, which is significant as it can prevent the feedback activation of the PI3K/Akt pathway often seen with mTORC1-specific inhibitors. nih.gov
Furthermore, studies on dimorpholinoquinazoline derivatives, which share a heterocyclic core structure, have demonstrated inhibition of the phosphorylation of Akt, mTOR, and their downstream target S6K. nih.gov This highlights the potential of quinoline and related heterocyclic scaffolds to interfere with this key cancer-related pathway.
Glycogen synthase kinase-3β (GSK-3β) is another key kinase in this pathway, known to be involved in a multitude of cellular processes including cell proliferation, differentiation, and apoptosis. nih.gov Its activity can be modulated by Akt-mediated phosphorylation. nih.gov Notably, a series of 4-methylquinoline (B147181) derivatives have been synthesized and evaluated for their ability to inhibit GSK-3β. Two such analogs demonstrated potent inhibitory activity at nanomolar concentrations, suggesting that the quinoline scaffold is a promising starting point for the development of specific GSK-3β inhibitors. mdpi.com These compounds exhibited high selectivity for GSK-3β over other kinases like Protein Kinase C (PKC). mdpi.com
| Compound Class | Target(s) | Effect | Cell Line | Reference |
| Quinoline Derivatives | PI3K/mTOR | Dual Inhibition | Not specified | nih.gov |
| 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ) | mTORC1/mTORC2 | Inhibition, Disruption of PI3K-Akt-mTOR pathway | HL-60 | nih.gov |
| Dimorpholinoquinazoline Derivatives | PI3K/Akt/mTOR | Inhibition of phosphorylation | MCF7 | nih.gov |
| 4-Methylquinoline Derivatives | GSK-3β | Potent and selective inhibition | Not specified | mdpi.com |
Moloney Murine Leukemia Virus Cancer Protease Inhibition
The protease of retroviruses like the Moloney Murine Leukemia Virus (M-MuLV) is essential for the cleavage of viral polyprotein precursors into mature, functional proteins, a critical step in the viral life cycle. nih.govresearchgate.net Inhibition of this protease prevents the formation of infectious viral particles, making it an attractive target for antiviral drug development. While specific studies on the direct inhibition of M-MuLV protease by this compound were not identified in the reviewed literature, the general principle of targeting viral proteases is a well-established antiviral strategy. For instance, studies on the related Human T-lymphotropic virus (HTLV) have shown that its protease is a viable target for inhibitors. mdpi.com
Cellular Mechanism Studies
Cell Cycle Arrest Induction (e.g., G2/M Phase)
The regulation of the cell cycle is a fundamental process that ensures the fidelity of cell division. Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled proliferation. The induction of cell cycle arrest, particularly at the G2/M checkpoint, is a common mechanism of action for many anticancer agents, as it prevents cells from entering mitosis and can lead to apoptosis. nih.govindonesianjournalofcancer.or.id
While direct evidence for this compound inducing G2/M phase arrest is not available, studies on structurally related quinoxaline (B1680401) derivatives have shown such effects. For example, certain 3-methylquinoxaline derivatives have been found to induce cell cycle arrest at the G2/M phase in HepG2 human liver cancer cells. nih.govsemanticscholar.org This arrest is often associated with the modulation of key cell cycle regulatory proteins.
| Compound Class | Effect | Cell Line | Reference |
| 3-Methylquinoxaline Derivatives | G2/M Phase Arrest | HepG2 | nih.govsemanticscholar.org |
Apoptosis Promotion
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. A hallmark of cancer is the evasion of apoptosis, which allows tumor cells to survive and proliferate. Many cancer therapies aim to reactivate apoptotic pathways in cancer cells. mdpi.com
Quinoline and its derivatives have been investigated for their pro-apoptotic capabilities. The quinoline-based mTOR inhibitor, PQQ, was shown to induce apoptosis through a mitochondrial-dependent pathway in HL-60 leukemia cells. nih.gov This was confirmed by observing changes in cell morphology, loss of mitochondrial membrane potential, and positive Annexin-V staining. nih.gov Similarly, novel phenylquinazoline derivatives have been synthesized and shown to induce apoptosis by down-regulating the expression of anti-apoptotic BCL-2 family proteins, leading to the release of mitochondrial Cytochrome C. nih.gov Furthermore, certain 3-methylquinoxaline derivatives have been identified as potent inducers of apoptosis in cancer cells, significantly increasing the levels of pro-apoptotic proteins like BAX and caspases-3 and -9, while decreasing the level of the anti-apoptotic protein Bcl-2. nih.govsemanticscholar.org
| Compound Class/Derivative | Mechanism | Cell Line(s) | Reference |
| 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ) | Mitochondrial-dependent apoptosis | HL-60 | nih.gov |
| Phenylquinazoline Derivatives | Down-regulation of BCL-2 family proteins, Cytochrome C release | MCF-7, MCF-7-CR | nih.gov |
| 3-Methylquinoxaline Derivatives | Increased BAX, Caspase-3, Caspase-9; Decreased Bcl-2 | HepG2 | nih.govsemanticscholar.org |
Selective Cytotoxicity against Cancer Cell Lines
The ability of a compound to selectively kill cancer cells while sparing normal cells is a critical aspect of a good anticancer drug candidate. Various quinoline and quinazoline (B50416) derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines.
For example, a series of 2-(chloromethyl)-3-phenylquinazolin-4(3H)-ones exhibited potent in vitro cytotoxicity against A549 (lung), MCF-7 (breast), and SW1116 (colon) cancer cell lines, with some derivatives showing greater activity than the standard chemotherapeutic drug cisplatin. researchgate.net Another study on 5-methyl-5H-indolo[2,3-b]quinoline derivatives reported cytotoxic effects against HepG2 (liver), HCT-116 (colon), MCF-7 (breast), and A549 (lung) cancer cells. mdpi.com The mechanism of this cytotoxicity was linked to the induction of apoptosis and the down-regulation of proteins involved in proliferation. mdpi.com Additionally, novel quinoline compounds have been shown to inhibit the proliferation of leukemic (U937, HL60) and colon (HCT116) cancer cell lines at submicromolar concentrations. mdpi.com
| Compound Class/Derivative | Cancer Cell Line(s) | IC50 Values | Reference |
| 2-(chloromethyl)-3-phenylquinazolin-4(3H)-ones | A549, MCF-7, SW1116 | <10 µM for some derivatives on A549 | researchgate.net |
| 5-methyl-5H-indolo[2,3-b]quinoline derivative (BAPPN) | HepG2, HCT-116, MCF-7, A549 | 3.3, 23, 3.1, 9.96 µg/mL, respectively | mdpi.com |
| Novel Quinoline Analogues | U937, HL60 | 0.7 µM, 0.2 µM for one derivative | mdpi.com |
Antimicrobial Activity
The quinoline scaffold is a well-known pharmacophore in antimicrobial agents. While specific data on the antimicrobial properties of this compound is limited in the reviewed literature, related structures have shown promising activity. For instance, a series of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones were synthesized and evaluated for their antimicrobial effects. nih.gov Several of these compounds exhibited significant antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans, Aspergillus niger, and Curvularia lunata. nih.gov Their activity was found to be comparable to standard antimicrobial drugs. nih.gov Another study reported the synthesis of substituted 2-phenyl-3-arylquinazol-4-ones that showed marked antibacterial and antifungal activities. zenodo.org
These findings suggest that the broader quinoline and quinazolinone structural classes are a fertile ground for the discovery of new antimicrobial agents.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Derivatives of the quinoline core have demonstrated significant potential as antibacterial agents. Research has shown that these compounds can be particularly effective against multidrug-resistant (MDR) Gram-positive bacteria. For instance, a series of quinoline-2-one derivatives has been identified with potent activity against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci faecalis (VRE). nih.gov One of the most effective compounds in this series, designated 6c, exhibited minimum inhibitory concentrations (MIC) of 0.75 μg/mL against MRSA and VRE, and 2.50 μg/mL against MRSE. nih.gov This particular derivative also showed significant, dose-dependent antibiofilm activity against an MRSA strain, reducing biofilm formation by 79% at a concentration of 0.5 MIC. nih.gov
Studies on other quinoline derivatives, such as those based on an 8-hydroxyquinoline (B1678124) scaffold, have also shown broad-spectrum antibacterial action. nih.gov Generally, these compounds tend to be more active against Gram-positive bacteria than Gram-negative bacteria. nih.gov This difference in efficacy is often attributed to the outer membrane of Gram-negative bacteria, which can act as a barrier, preventing the compounds from reaching their intracellular targets. nih.gov The antibacterial activity of these quinoline derivatives can be enhanced by substituting the phenyl ring with electron-donating groups like chlorine, bromine, methyl, or methoxy (B1213986) groups. nih.gov In contrast, the presence of electron-withdrawing substituents tends to result in lower activity. nih.gov
Table 1: Antibacterial Activity of Selected Quinoline Derivatives
| Compound/Class | Bacterial Strain | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Quinoline-2-one (6c) | MRSA | MIC | 0.75 µg/mL | nih.gov |
| Quinoline-2-one (6c) | VRE | MIC | 0.75 µg/mL | nih.gov |
| Quinoline-2-one (6c) | MRSE | MIC | 2.50 µg/mL | nih.gov |
| 8-Hydroxyquinoline (5) | S. aureus (Gram+) | Inhibition Zone | Good | nih.gov |
| 8-Hydroxyquinoline (5) | E. coli (Gram-) | Inhibition Zone | Good | nih.gov |
Antifungal Properties
The quinoline framework is also a source of compounds with potential antifungal properties. While research specifically detailing the antifungal action of this compound is limited, broader studies on related heterocyclic structures indicate the scaffold's promise. For example, certain 1,2,4-triazole (B32235) derivatives incorporating a phenyl group have been synthesized and tested against a range of fungal species. nih.gov In one study, a derivative featuring two chloro-substituents on the phenyl ring demonstrated the highest activity against Candida albicans, Trichophyton rubrum, Aspergillus flavus, Aspergillus niger, and Penicillium citrinium. nih.gov This suggests that electronegative groups can enhance the antifungal potency of such heterocyclic compounds. nih.gov
Other research has focused on different classes of nitrogen-containing compounds, such as polycations, which have shown activity against multidrug-resistant fungal species including Fusarium oxysporum, Fusarium solani, and various dermatophytes. nih.gov These findings, while not directly involving quinolines, highlight the general biocidal potential of complex nitrogenous molecules against fungal pathogens. nih.gov
Antiparasitic Activity
Quinolines are historically significant in the fight against malaria, with chloroquine (B1663885) being a prime example. Modern research continues to explore novel quinoline derivatives for their ability to overcome drug resistance. A series of 2,4-bis[(substituted-aminomethyl)phenyl]quinoline derivatives demonstrated in vitro activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum. tandfonline.com The most potent of these, compound 1c, showed a high selectivity index, indicating it is significantly more toxic to the parasite than to human cells. tandfonline.com Similarly, related phenanthroline analogues, which share structural similarities with quinolines, have also been evaluated, with some derivatives showing potent antimalarial activity with IC50 values in the sub-micromolar range against the W2 strain. nih.gov
Table 2: In Vitro Antimalarial Activity of Selected Quinoline and Analogue Derivatives
| Compound/Class | P. falciparum Strain | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| 2,4-bis[...]quinoline (1c) | 3D7 (CQ-sensitive) | IC50 | --- | tandfonline.com |
| 2,4-bis[...]quinoline (1c) | W2 (CQ-resistant) | IC50 | --- | tandfonline.com |
| Diphenylphenanthroline (1l) | W2 (CQ-resistant) | IC50 | --- | nih.gov |
| Tris[...]benzene (1m) | W2 (CQ-resistant) | IC50 | 0.07 | mdpi.com |
| Tris[...]benzene (1m) | 3D7 (CQ-sensitive) | IC50 | 0.06 | mdpi.com |
| Chloroquinoline-acetamide (A22) | 3D7 | IC50 | --- | rsc.org |
| Chloroquinoline-acetamide (A25) | 3D7 | IC50 | --- | rsc.org |
Note: Specific IC50 values for some compounds were not provided in the source text, but they were described as potent.
Parasitic worm infections remain a significant global health issue, and new anthelmintic agents are needed. Quinoline derivatives have emerged as a promising class of compounds in this area. In a study focused on developing new treatments, novel quinoline-6-carboxylic acid derivatives were synthesized and tested against several pathogenic nematodes. nih.gov One compound, designated II-1, which features a methoxyphenyl substituent, was particularly effective in screening tests against Rhabditis sp., with a lethal concentration (LC50) of 0.3 mg/mL. nih.gov
Further testing of compound II-1 on Haemonchus contortus, a major parasite in livestock, revealed both ovicidal and larvicidal properties, killing over 45% of eggs and over 75% of larvae. nih.gov The compound's ovicidal activity was also confirmed against Strongylidae sp. eggs. nih.gov These findings indicate that the quinoline scaffold can be chemically modified to create derivatives with potent activity against various life stages of parasitic nematodes. nih.gov
Beyond malaria, quinoline-based compounds have shown broad-spectrum activity against a variety of protozoan parasites. Synthesized derivatives have been evaluated in vitro against Leishmania donovani (the causative agent of visceral leishmaniasis) and Trypanosoma brucei brucei (which causes African trypanosomiasis). tandfonline.comnih.gov Certain 2,4-bis[(substituted-aminomethyl)phenyl]quinoline and related phenanthroline derivatives exhibited IC50 values in the micromolar range against these parasites. tandfonline.comnih.gov
The spectrum of activity also extends to parasites causing gastrointestinal and urogenital diseases. Chloroquinoline-acetamide hybrids have demonstrated potent activity against Entamoeba histolytica, with some compounds showing IC50 values lower than the standard drug metronidazole. rsc.org Similarly, quinoxaline derivatives, which are structurally related to quinolines, have shown excellent in vitro efficacy against Giardia lamblia, Trichomonas vaginalis, and E. histolytica, with some derivatives exhibiting IC50 values in the nanomolar range. nih.gov For example, compound T-142 was highly active against E. histolytica (IC50 = 9.20 nM), while compound T-167 was most effective against G. lamblia (IC50 = 25.53 nM). nih.gov This broad activity underscores the versatility of the quinoline and related heterocyclic scaffolds in developing new antiparasitic agents. nih.gov
Table 3: In Vitro Antiprotozoal Activity of Selected Quinoline and Related Derivatives
| Compound/Class | Protozoan Parasite | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| Phenanthroline (1o) | T. brucei brucei | IC50 | --- | nih.gov |
| Phenanthroline (1h, 1j, 1n, 1o) | L. donovani | IC50 | 2.52 - 4.50 | nih.gov |
| Chloroquinoline-acetamide | E. histolytica | IC50 | 0.41 - 1.80 | rsc.org |
| Quinoxaline (T-142) | E. histolytica | IC50 | 0.0092 | nih.gov |
| Quinoxaline (T-143) | T. vaginalis | IC50 | 0.0452 | nih.gov |
| Quinoxaline (T-167) | G. lamblia | IC50 | 0.0255 | nih.gov |
Note: The specific IC50 for compound 1o against T. brucei brucei was not provided, but it was identified as the most potent candidate with a high selectivity index.
Neurological and Receptor Modulatory Activities
The 2-phenylquinoline (B181262) scaffold is not only a template for antimicrobial agents but also for compounds that interact with the central nervous system. Specifically, derivatives of this structure have been investigated as antagonists for tachykinin receptors, such as the neurokinin-2 (NK-2) and neurokinin-3 (NK-3) receptors. acs.org Through a process of stepwise chemical modification, researchers have been able to modulate the affinity and selectivity of these compounds for the different receptor subtypes. acs.org
This work led to the development of compounds with varying receptor profiles. For example, (S)-(+)-N-(1-Cyclohexylethyl)-3-[(4-morpholin-4-yl)piperidin-1-yl]methyl-2-phenylquinoline-4-carboxamide (compound 25) emerged as a potent antagonist with combined high affinity for both the human NK-2 and NK-3 receptors (Ki = 0.8 nM for both). acs.org In contrast, another derivative, (S)-(+)-N-(1,2,2-trimethylpropyl)-3-[(4-piperidin-1-yl)piperidin-1-yl]methyl-2-phenylquinoline-4-carboxamide (compound 28), was identified as the first hNK-2R-selective antagonist from the 2-phenylquinoline class, with a binding affinity (Ki) of 1.0 nM for the hNK-2 receptor and a much lower affinity for the hNK-3 receptor (Ki = 193 nM). acs.org These findings demonstrate that the 2-phenylquinoline template can be finely tuned to achieve specific neurological receptor modulation. acs.org
Serotonin (B10506) Receptor Antagonism (e.g., 5-HT2)
The serotonin 2A receptor (5-HT2A), a G protein-coupled receptor, is a key target for antipsychotic medications. nih.gov Blockade of this receptor is a fundamental characteristic of many drugs used to treat neuropsychiatric disorders like schizophrenia and bipolar disorder. nih.gov Phenylalkylamines are a class of compounds known to act as 5-HT2 serotonin agonists. nih.gov However, structural modifications can shift their activity towards antagonism. For instance, substituting the 4-position of the phenyl ring with a 3-phenylpropyl group can confer 5-HT2A antagonist properties. nih.gov Research has shown that the 2,5-dimethoxy substitution pattern, traditionally considered optimal for high affinity at 5-HT2A receptors, is not strictly necessary for binding when a 3-phenylpropyl substituent is present. nih.gov In fact, removing or relocating the methoxy groups can sometimes enhance affinity. nih.gov While many of these derivatives exhibit partial agonism, their development highlights the potential to design selective 5-HT2A antagonists based on the phenylalkylamine scaffold. nih.gov
Other Enzyme and Receptor Inhibition Studies
Currently, there is no publicly available research specifically investigating the inhibition of Brassinin Oxidase (BOLm) by this compound derivatives.
Cytochrome P450 1A2 (CYP1A2) is a major enzyme in the human liver, responsible for metabolizing approximately 20% of clinically used drugs. nih.gov It plays a crucial role in the bioactivation of procarcinogens, such as polycyclic aromatic hydrocarbons and heterocyclic aromatic amines. nih.govmdpi.com Inhibition of CYP1A2 can lead to significant drug-drug interactions and is a key consideration in drug development. nih.gov
Several compounds can inhibit CYP1A2 through reversible or irreversible mechanisms. mdpi.com For example, furafylline (B147604) is a potent mechanism-based inhibitor of CYP1A2. mdpi.com Some flavonoids, like morin (B1676745) and naringenin, have also been identified as inhibitors of this enzyme. mdpi.comresearchgate.net The inhibition of CYP1A2 can slow the metabolism of other substances that are activated by this enzyme, potentially leading to increased toxicity. researchgate.net While the direct inhibition of CYP1A2 by this compound has not been extensively detailed in the provided context, the quinoline scaffold is present in various molecules that interact with CYP enzymes.
Table 1: Examples of CYP1A2 Inhibitors
| Compound | Type of Inhibition |
|---|---|
| Furafylline | Mechanism-based |
| Morin | Reversible (mixed type) |
| Naringenin | Inhibitor |
This table provides examples of compounds known to inhibit CYP1A2 and is for illustrative purposes.
α-Amylase and α-glucosidase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes mellitus. nih.govresearchgate.net Inhibiting these enzymes delays glucose absorption and helps to control postprandial blood sugar levels. nih.gov
Studies on quinoline derivatives have demonstrated their potential as inhibitors of these enzymes. For instance, 2-hydroxyquinoline (B72897) shows potent inhibitory activity against both α-glucosidase and α-amylase. researchgate.net In contrast, 2-methylquinoline (B7769805) displayed no activity against these enzymes, highlighting the importance of the hydroxyl group for inhibitory action. researchgate.net However, other research on quinoline-1,3,4-oxadiazole and quinoline-1,2,3-triazole hybrids has identified potent α-glucosidase inhibitors, with some compounds showing stronger activity than the reference drug acarbose. nih.gov Kinetic studies have revealed that these quinoline hybrids often act as non-competitive inhibitors, binding to an allosteric site on the enzyme. nih.gov
Table 2: Glycosidase Inhibition by Quinoline Derivatives
| Compound | Target Enzyme | IC50 (µg/mL) |
|---|---|---|
| 2-Hydroxyquinoline | α-Glucosidase | 64.4 |
| 2-Hydroxyquinoline | α-Amylase | 130.5 |
| 2-Methyl-8-hydroxyquinoline | α-Glucosidase | 90.7 |
| 2-Methyl-8-hydroxyquinoline | α-Amylase | 215.4 |
| 2-Methylquinoline | α-Glucosidase | No activity |
Data sourced from a study on 2-hydroxyquinoline and its analogs. researchgate.net
The angiotensin II type 1 (AT1) receptor is a G protein-coupled receptor that mediates the hypertensive effects of angiotensin II. encyclopedia.pub Antagonists of the AT1 receptor, known as sartans, are a major class of antihypertensive drugs. encyclopedia.pubnih.gov These drugs work by blocking the binding of angiotensin II to the AT1 receptor, thereby inhibiting vasoconstriction and other pressor mechanisms. nih.gov
While specific studies on this compound as an AT1 receptor antagonist are not detailed, the quinoline structure is a component of some molecules investigated for antihypertensive properties. nih.gov AT1 receptor antagonists can be either competitive or non-competitive, with most clinically used sartans exhibiting insurmountable (non-competitive) antagonism. altmeyers.orgnih.gov The development of these antagonists involves creating molecules that can effectively displace angiotensin II from its receptor binding site. nih.gov
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine (B1216132). mdpi.com Inhibition of AChE is a primary therapeutic approach for Alzheimer's disease, as it helps to increase acetylcholine levels in the brain. mdpi.com
Quinoline derivatives have been extensively investigated as AChE inhibitors. researchgate.netnih.gov Various studies have synthesized and tested phenyl-quinoline derivatives, with some showing significant inhibitory activity against both AChE and butyrylcholinesterase (BChE). nih.gov For example, certain quinolinone derivatives have been identified as potent and selective non-competitive inhibitors of human recombinant AChE (hrAChE). mdpi.comresearchgate.net The structure-activity relationship of these compounds is crucial, with substitutions on the quinoline and phenyl rings significantly influencing their inhibitory potency and selectivity. nih.gov
Table 3: Acetylcholinesterase Inhibition by Quinoline Derivatives
| Compound Type | Target Enzyme | Notable Findings |
|---|---|---|
| Phenyl-quinoline derivatives | AChE, BChE | Higher selectivity for BChE over AChE in some cases. nih.gov |
| Quinolinones (e.g., QN8) | hrAChE | Potent, selective, non-competitive inhibition with Ki in the nanomolar range. mdpi.comresearchgate.net |
This table summarizes findings from various studies on quinoline-based AChE inhibitors.
Carbonic Anhydrase (hCA I, hCA II) Inhibition
Following a comprehensive search of scientific literature, no specific studies detailing the in vitro inhibitory activity of this compound derivatives on human carbonic anhydrase isoforms I and II (hCA I and hCA II) were identified.
Research into the biological activities of quinoline-based compounds is extensive. Studies have explored the potential of various quinoline derivatives as inhibitors of different enzyme systems. For instance, research has been conducted on the carbonic anhydrase inhibitory properties of structurally distinct compounds such as 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives and phenyl-substituted indenoquinoline derivatives. nih.govx-mol.com Additionally, the biological activities of 2-phenylquinoline derivatives have been investigated in other contexts, including their potential as anticancer and antimicrobial agents. researchgate.netnih.govmdpi.com
However, there is a notable absence of published research specifically investigating the interaction between this compound derivatives and the hCA I and hCA II isoforms. Therefore, no data tables or detailed research findings on this specific topic can be provided at this time.
Applications As Ligands in Catalysis and Materials Science
Transition-Metal Complexation with Quinoline (B57606) Derivatives
Quinoline and its derivatives are well-established N-heterocyclic ligands in organometallic and coordination chemistry. csic.es The nitrogen atom acts as a Lewis base, readily donating its electron pair to form stable complexes with various transition metals. These complexes are foundational to many of the compound's applications. csic.es
The complexation behavior is analogous to that of other nitrogen-containing heterocycles, such as triazoles, which have been shown to form stable chelate complexes with transition metals. nih.gov In ligands like 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, coordination typically occurs through a nitrogen atom of the heterocyclic ring and another donor atom (like sulfur or an amino nitrogen) to form a stable five or six-membered ring with the metal center. nih.govresearchgate.net Similarly, 2-Methyl-3-phenylquinoline coordinates to metal ions primarily through its quinolinic nitrogen atom. Depending on the metal and the presence of other functional groups, it can act as a monodentate or bidentate ligand.
The geometry of the resulting metal complex is dictated by the coordination number and the electronic configuration of the metal ion. For instance, complexes with a coordination number of 4 often adopt a tetrahedral or square planar geometry, while a coordination number of 6 typically results in an octahedral arrangement. nih.govresearchgate.net Studies on related ligands have shown that Ni(II) and Co(II) often form distorted octahedral complexes, whereas Zn(II) may adopt a distorted tetrahedral geometry. researchgate.net The steric bulk introduced by the methyl group at the 2-position and the phenyl group at the 3-position in this compound can significantly influence the stereochemistry and stability of the resulting metal complex.
Catalytic Activity of Quinoline-Based Ligands
The ability of quinoline derivatives to form stable complexes with transition metals makes them suitable candidates for use as ligands in homogeneous catalysis. The ligand's role is to modify the electronic and steric environment of the metal center, thereby tuning its reactivity, selectivity, and stability.
While the synthesis of quinolines often employs metal catalysts like Indium(III) chloride (InCl₃) or Iron(III) chloride (FeCl₃·6H₂O), the quinoline products themselves can serve as ligands in subsequent catalytic reactions. nih.govresearchgate.net For example, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and ligands containing nitrogen heterocycles are crucial for the efficiency of these processes. researchgate.net The interaction between the quinoline ligand and the palladium center can stabilize the catalytic species and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
The development of catalysts for the synthesis of quinolines themselves highlights the strong affinity between the quinoline core and metal centers. For instance, the use of silica-functionalized magnetite nanoparticles (Fe₃O₄@SiO₂) has been shown to improve the yield of 2-methyl-6-nitroquinoline (B57331) synthesis, suggesting that the catalyst surface stabilizes key intermediates in the cyclization reaction. nih.gov This affinity is the basis for the application of quinoline-based ligands in directing other chemical transformations.
Luminescent and Photophysical Applications (e.g., Organic Phosphors, Dyes and Pigments)
The rigid, aromatic structure of the quinoline ring system imparts favorable photophysical properties, making its derivatives highly valuable in materials science, particularly for optoelectronic applications. nih.gov Quinoline-based compounds are investigated as organic phosphors, dyes, and pigments due to their strong luminescence and chemical stability. nih.govepa.gov
Organic Phosphors and OLEDs
Phenylquinoline derivatives are especially prominent as ligands in phosphorescent organic light-emitting diodes (PhOLEDs). When complexed with heavy metal ions like Iridium(III), these ligands facilitate efficient intersystem crossing, leading to strong phosphorescence. These iridium(III) complexes are used as emitters in the emissive layer of OLED devices. case.eduresearchgate.net For example, complexes based on 2,4-diphenylquinoline (B373748) have been used to create high-performance PhOLEDs that emit orange-red light with high efficiency. case.edu The substitution pattern on the phenylquinoline core allows for fine-tuning of the emission color from blue to deep red. researchgate.netnih.gov
The performance of these materials in OLEDs is often exceptional. A solution-processable device using a (DPQ)₂Ir(pic-N-O) complex (where DPQ is 2,4-diphenylquinoline) achieved a high luminance efficiency of 26.9 cd/A and an external quantum efficiency (EQE) of 14.2%. case.edu Another study on a deep-red emitter, (Th-PQ)₃Ir, reported an even higher maximum EQE of 19.83%. researchgate.net These findings underscore the potential of the phenylquinoline scaffold, including this compound, in developing next-generation lighting and display technologies.
| Complex/Emitter | Host Material | Emission Color | Max. External Quantum Efficiency (EQE) | Luminance Efficiency (LE) | CIE Coordinates (x, y) | Reference |
|---|---|---|---|---|---|---|
| (DPQ)₂Ir(pic-N-O) | CBP | Orange-Red | 14.2% | 26.9 cd/A | (0.600, 0.397) | case.edu |
| (Th-PQ)₃Ir | Not Specified | Deep-Red | 19.83% | Not Specified | (0.66, 0.34) | researchgate.net |
| OEt-DPQ | PMMA | Blue | Not Specified | Not Specified | Not Specified | nih.gov |
Dyes and Pigments
Historically, quinoline-based structures have been used in the formulation of dyes. The compound 2-(2-quinolyl)-1,3-indandione is a known quinoline dye used for coloring paper and in cosmetics. epa.gov The extended π-conjugated system of the quinoline ring is an effective chromophore, responsible for absorbing light in the visible spectrum. The color and properties of the dye can be modified by attaching various auxochromic groups to the quinoline core. Given its structure, this compound possesses the necessary chromophoric system to function as a scaffold for new dyes and pigments.
Q & A
Q. What established synthetic routes are available for 2-Methyl-3-phenylquinoline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The Friedländer synthesis and Skraup reaction are common routes for quinoline derivatives. For this compound, optimize reaction parameters (e.g., catalyst type, temperature, solvent polarity) using a factorial design approach. Monitor reaction progress via TLC and characterize intermediates via -NMR. Purify via column chromatography with gradient elution, and assess purity using HPLC (≥95% purity threshold). Yield optimization may require iterative adjustments to stoichiometry and reflux duration .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer : Combine -/-NMR for functional group identification and X-ray crystallography for absolute structural confirmation. For crystallography, use SHELXL (via SHELX suite) for structure refinement , and visualize results with ORTEP-3 or WinGX . Assign crystallographic data (e.g., bond angles, torsion parameters) to validate against DFT-predicted geometries. Cross-validate NMR shifts with computational chemistry tools like ACD/Labs or Gaussian .
Q. How should researchers design initial pharmacological screening for this compound derivatives?
- Methodological Answer : Use standardized assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity). Include positive controls (e.g., ciprofloxacin for bacteria) and solvent controls. Perform dose-response curves (1–100 μM range) in triplicate. Statistical analysis via ANOVA with post-hoc Tukey tests (p < 0.05 significance) ensures reproducibility. Document IC values and selectivity indices .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?
- Methodological Answer : Address discrepancies by re-refining data using alternative software (e.g., Olex2 vs. SHELXL) . Validate hydrogen bonding networks via Hirshfeld surface analysis. Cross-check with spectroscopic data (e.g., IR for functional groups, -NMR for proton environments). If twinning is suspected, use PLATON to analyze diffraction patterns and apply twin-law corrections .
Q. What strategies improve the accuracy of structure-activity relationship (SAR) studies for this compound analogs?
- Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., halogenation at C-4, methyl groups at C-6). Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., topoisomerase II for anticancer activity). Validate predictions with SPR (surface plasmon resonance) for binding kinetics. Corrogate SAR with in vivo efficacy in murine models, adjusting logP values for bioavailability .
Q. How can multi-technique data (XRD, NMR, DFT) be integrated to resolve stereochemical ambiguities in this compound complexes?
- Methodological Answer : Perform XRD to determine absolute configuration, then validate via NOESY NMR for spatial proximity of substituents. Compare experimental NMR shifts with DFT-calculated chemical shifts (B3LYP/6-31G* basis set). Use Mercury software to overlay XRD and DFT structures, quantifying RMSD values (<0.5 Å acceptable) .
Q. What experimental protocols minimize batch-to-batch variability in this compound synthesis?
- Methodological Answer : Standardize starting material purity (≥98% via HPLC), solvent drying (molecular sieves), and inert atmosphere (N/Ar). Use automated reactors (e.g., ChemSpeed SLT II) for precise temperature/pH control. Characterize each batch via GC-MS and -NMR. Apply QbD (Quality by Design) principles to identify critical process parameters .
Data Analysis and Reporting
Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?
- Methodological Answer : Conduct meta-analysis of literature data, focusing on assay conditions (e.g., cell line, incubation time). Replicate key studies with standardized protocols. Use Bland-Altman plots to assess inter-lab variability. If potency varies, evaluate compound stability (e.g., light/heat sensitivity via accelerated stability testing) .
Q. What statistical methods are appropriate for analyzing dose-response data in this compound bioactivity studies?
- Methodological Answer : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC/EC. Report 95% confidence intervals. For multiplex assays (e.g., kinase panels), apply false discovery rate (FDR) correction. Use principal component analysis (PCA) to cluster compounds by activity profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
